15(S)-HETE-biotin
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H48N4O4S |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
(5Z,8Z,11Z,13E,15S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-15-hydroxyicosa-5,8,11,13-tetraenehydrazide |
InChI |
InChI=1S/C30H48N4O4S/c1-2-3-13-18-24(35)19-14-11-9-7-5-4-6-8-10-12-15-21-27(36)33-34-28(37)22-17-16-20-26-29-25(23-39-26)31-30(38)32-29/h4-5,8-11,14,19,24-26,29,35H,2-3,6-7,12-13,15-18,20-23H2,1H3,(H,33,36)(H,34,37)(H2,31,32,38)/b5-4-,10-8-,11-9-,19-14+/t24-,25-,26-,29-/m0/s1 |
InChI Key |
CVMXPPQBNJUHBS-DJDVYCAUSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |
Synonyms |
15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraene-(2-biotinyl)hydrazide |
Origin of Product |
United States |
Foundational & Exploratory
15(S)-HETE signaling pathways in inflammation
An In-Depth Technical Guide to 15(S)-HETE Signaling Pathways in Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid, primarily through the action of the enzyme 15-lipoxygenase (ALOX15). It plays a complex and often contradictory role in the inflammatory process, exhibiting both pro- and anti-inflammatory properties depending on the cellular context, its concentration, and the surrounding microenvironment. This document provides a detailed exploration of the biosynthesis, metabolism, and signaling pathways of 15(S)-HETE, with a focus on its impact on inflammatory cells and processes. We present quantitative data in structured tables, detail common experimental protocols for its study, and provide visualizations of its core signaling cascades to support further research and drug development efforts in this area.
Biosynthesis and Metabolism of 15(S)-HETE
15(S)-HETE is synthesized from arachidonic acid (AA), a polyunsaturated fatty acid released from the cell membrane phospholipids. The primary pathway involves the enzyme 15-lipoxygenase-1 (ALOX15), which is highly expressed in cells like eosinophils, airway epithelial cells, and M2-polarized macrophages.[1][2][3]
Biosynthesis Pathway:
-
Oxygenation: ALOX15 catalyzes the insertion of molecular oxygen into arachidonic acid to form 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE).[4][5]
-
Reduction: The unstable 15(S)-HpETE is rapidly reduced to the more stable 15(S)-HETE by ubiquitous cellular peroxidases, including glutathione peroxidases.
Cyclooxygenase-2 (COX-2) can also generate 15-HETE, typically the 15(R)-HETE enantiomer, particularly when acetylated by aspirin.
Caption: Biosynthesis of 15(S)-HETE from Arachidonic Acid.
Once synthesized, 15(S)-HETE can be further metabolized into several other bioactive molecules, esterified into cell membranes, or released from the cell to act in a paracrine or autocrine manner.
Key Metabolic Fates:
-
Oxidation to 15-oxo-ETE: 15(S)-HETE is oxidized by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE), an electrophilic metabolite with distinct signaling properties, including the ability to inhibit NF-κB and activate Nrf2 antioxidant responses.
-
Precursor to Lipoxins: In a process known as transcellular biosynthesis, 15(S)-HETE produced by one cell type (e.g., eosinophils, epithelial cells) can be taken up by another cell type rich in 5-lipoxygenase (e.g., neutrophils). The 5-LO enzyme then converts 15(S)-HETE into lipoxin A4 (LXA4) and lipoxin B4 (LXB4), which are potent specialized pro-resolving mediators that actively terminate inflammation.
-
Precursor to Eoxins: In eosinophils and mast cells, 15(S)-HpETE can be converted to eoxins, which are pro-inflammatory mediators implicated in allergic reactions.
-
Esterification: 15(S)-HETE can be re-incorporated into membrane phospholipids, particularly phosphatidylinositol (PI). This esterified pool can be released upon subsequent cell stimulation, influencing downstream signaling events.
Caption: Major metabolic fates of 15(S)-HETE.
Core Signaling Pathways
15(S)-HETE exerts its biological effects by modulating a variety of intracellular signaling pathways. While a single, high-affinity receptor has not been definitively identified, its effects are mediated through G-protein coupled receptors (GPCRs) like BLT2, nuclear receptors like PPAR-γ, and by directly influencing key signaling kinases.
Pro-Inflammatory and Pro-Angiogenic Signaling
In certain contexts, particularly in synovial fibroblasts and endothelial cells, 15(S)-HETE promotes inflammatory and angiogenic responses.
-
PI3K/Akt Pathway: 15(S)-HETE can activate the PI3K/Akt pathway, which is central to cell survival, proliferation, and migration. This has been observed in rheumatoid arthritis synovial fibroblasts (RASF), leading to increased matrix metalloproteinase-2 (MMP-2) expression.
-
MEK/ERK Pathway: Activation of the MEK/ERK (MAPK) pathway is another mechanism by which 15(S)-HETE promotes cell migration and proliferation.
-
Jak/STAT Pathway: In endothelial cells, 15(S)-HETE activates the Janus kinase 2 (Jak2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT5B. This leads to the expression of angiogenic factors like VEGF and IL-8.
-
NF-κB Activation: Some studies report that 15(S)-HETE can induce the nuclear translocation of the p65 subunit of NF-κB, a master regulator of pro-inflammatory gene expression, leading to the production of cytokines like TNF-α and IL-1β.
-
Reactive Oxygen Species (ROS) Generation: 15(S)-HETE can promote the generation of ROS, particularly under hypoxic conditions, which contributes to vascular remodeling.
Caption: Pro-inflammatory and pro-angiogenic signaling by 15(S)-HETE.
Anti-Inflammatory and Pro-Resolving Signaling
Conversely, 15(S)-HETE demonstrates significant anti-inflammatory activity, particularly in neutrophils and macrophages, positioning it as a key molecule in the resolution phase of inflammation.
-
Inhibition of 5-Lipoxygenase (5-LO): 15(S)-HETE is a known inhibitor of the 5-LO pathway. This action reduces the synthesis of potent pro-inflammatory leukotrienes, most notably Leukotriene B4 (LTB4), a powerful neutrophil chemoattractant.
-
Inhibition of Neutrophil Function: By reducing LTB4 production and potentially interfering with signal transduction from other chemoattractants like platelet-activating factor (PAF), 15(S)-HETE inhibits neutrophil migration and chemotaxis across activated endothelium. It also dose-dependently inhibits the generation of superoxide anions by neutrophils.
-
Activation of PPAR-γ: 15(S)-HETE can act as a ligand for the nuclear receptor PPAR-γ. PPAR-γ activation generally leads to the transcriptional repression of pro-inflammatory genes (e.g., TNF-α, IL-6) and promotes an anti-inflammatory cellular phenotype.
-
Suppression of Pro-inflammatory Cytokines: Through mechanisms including PPAR-γ activation and potential inhibition of NF-κB (via its metabolite 15-oxo-ETE), 15(S)-HETE can suppress the expression of key inflammatory cytokines. ALOX15 expression is linked to the suppression of TNF-α, IL-1β/NF-κB, and IL-6/STAT3 signaling pathways.
Caption: Anti-inflammatory and pro-resolving signaling by 15(S)-HETE.
Data Presentation: Quantitative Effects of 15(S)-HETE
The following tables summarize the observed effects of 15(S)-HETE on various inflammatory parameters as cited in the literature.
Table 1: Effects of 15(S)-HETE on Inflammatory Gene and Protein Expression
| Target Molecule | Cell Type | Concentration of 15(S)-HETE | Observed Effect | Reference |
| MMP-2 | Rheumatoid Arthritis Synovial Fibroblast (RASF) | Not specified | Increased mRNA and protein levels | |
| IL-8 | Human Retinal Microvascular Endothelial Cells (HRMVEC) | Not specified | Increased expression (via Jak2-STAT-5B) | |
| VEGF | Human Microvascular Endothelial Cells | Not specified | Increased induction (via STAT3) | |
| Placental Growth Factor (PLGF) | Rheumatoid Arthritis Synovial Fibroblast | Not specified | Enhanced production (via PI3K-Akt, NF-κB) | |
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | THP-1 cells (via metabolite 15-oxo-ETE) | 25 µM (15-oxo-ETE) | Inhibition of LPS-induced mRNA expression | |
| Leukotriene B4 (LTB4) | Human Neutrophils | Not specified | Inhibition of production |
Table 2: Effects of 15(S)-HETE on Cellular Responses in Inflammation
| Cellular Response | Cell Type | Concentration of 15(S)-HETE | Observed Effect | Reference |
| Neutrophil Migration | Human Neutrophils | Not specified | Potent inhibitor of migration across cytokine-activated endothelium | |
| Neutrophil Chemotaxis | Human Neutrophils | Not specified | Inhibitory effect | |
| Superoxide (O2-) Generation | Human Neutrophils | 10⁻⁸ - 10⁻⁶ M | Dose-dependent inhibition of fMLP or A23187-induced generation | |
| Endothelial Cell Migration & Tube Formation | HRMVEC | Not specified | Stimulated migration and tube formation | |
| Angiogenesis (in vivo) | Chick Chorio-allantoic Membrane | Not specified | Increased vessel density (pro-angiogenic) | |
| Endothelial Cell Proliferation | Human Vascular Vein Endothelial Cells (via metabolite 15-oxo-ETE) | Not specified | Inhibition of proliferation |
Experimental Protocols
The study of 15(S)-HETE signaling involves a range of biochemical and cell-based assays. Below are generalized methodologies for key experiments cited in the literature.
Cell Culture and Treatment
-
Cell Lines: Human neutrophils are isolated from fresh blood. Rheumatoid arthritis synovial fibroblasts (RASF) are derived from patient synovial tissue. Human umbilical/retinal vein endothelial cells (HUVECs/HRMVECs) are commercially available.
-
Stimulation: To induce an inflammatory state, cells are often treated with lipopolysaccharide (LPS), cytokines like TNF-α or IL-1β, or calcium ionophores like A23187.
-
15(S)-HETE Treatment: 15(S)-HETE is typically dissolved in ethanol and added to cell culture media at concentrations ranging from nanomolar to low micromolar. For experiments involving incorporation, cells are pre-incubated with 15(S)-HETE before washing and subsequent stimulation.
Analysis of Signaling Pathways
-
Western Blotting: Used to detect the phosphorylation (activation) status of key signaling proteins like Akt, ERK, p65 (NF-κB), Jak2, and STATs. Cells are lysed at various time points after 15(S)-HETE treatment, and proteins are separated by SDS-PAGE and probed with phospho-specific antibodies.
-
Inhibitor Studies: To confirm pathway dependence, cells are pre-treated with specific pharmacological inhibitors before adding 15(S)-HETE. Examples include LY294002 (PI3K inhibitor) and PDTC (NF-κB inhibitor).
-
Gene Knockdown: To validate the role of specific proteins, siRNA or adenovirus-mediated expression of dominant-negative mutants can be used to reduce the expression or function of targets like ALOX15, Jak2, or STAT5B.
Measurement of Functional Outcomes
-
Lipidomics: The production of 15(S)-HETE, LTB4, lipoxins, and other eicosanoids is quantified using High-Performance Liquid Chromatography (HPLC) or more advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) techniques.
-
ELISA: Enzyme-Linked Immunosorbent Assays are used to measure the concentration of secreted cytokines and chemokines (e.g., IL-8, VEGF, TNF-α) in the cell culture supernatant.
-
Migration/Chemotaxis Assays: Transwell or Boyden chamber assays are used to assess the effect of 15(S)-HETE on the migration of cells (e.g., neutrophils) towards a chemoattractant.
-
Angiogenesis Assays: In vitro tube formation assays on Matrigel are used to assess the ability of endothelial cells to form capillary-like structures. In vivo assays, such as the chick chorioallantoic membrane (CAM) assay or Matrigel plug assay in mice, are used to measure new blood vessel formation.
Caption: A generalized experimental workflow for studying 15(S)-HETE signaling.
Conclusion
The signaling pathways of 15(S)-HETE are multifaceted and highly context-dependent. While it can promote inflammatory and angiogenic pathways in certain chronic disease settings like rheumatoid arthritis, it also serves as a critical precursor to pro-resolving lipoxins and can directly inhibit key pro-inflammatory events such as neutrophil recruitment and activation. This dual nature makes the ALOX15/15(S)-HETE axis a challenging but compelling target for therapeutic intervention. A deeper understanding of the molecular switches that dictate its pro- versus anti-inflammatory functions will be crucial for developing strategies that can selectively enhance its beneficial, pro-resolving activities to treat inflammatory diseases.
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Eoxins are proinflammatory arachidonic acid metabolites produced via the 15-lipoxygenase-1 pathway in human eosinophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Eicosanoid - Wikipedia [en.wikipedia.org]
The Multifaceted Role of 15(S)-HETE in Endothelial Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE], a primary metabolite of arachidonic acid generated via the 15-lipoxygenase (15-LOX) pathway, has emerged as a critical signaling molecule in the vascular endothelium. Its functions are diverse and context-dependent, influencing key endothelial processes such as angiogenesis, permeability, and inflammation. This technical guide provides a comprehensive overview of the core functions of 15(S)-HETE in endothelial cells, detailing the intricate signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented through diagrams to enhance understanding. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting 15(S)-HETE-mediated pathways in various disease states.
Core Functions of 15(S)-HETE in Endothelial Cells
15(S)-HETE exerts a predominantly pro-angiogenic effect on endothelial cells. It stimulates endothelial cell migration, proliferation, and the formation of tube-like structures, which are all critical steps in the process of angiogenesis.[1][2] Beyond its role in vessel formation, 15(S)-HETE also modulates endothelial barrier function, contributing to changes in vascular permeability.[3] Furthermore, it has been shown to influence the inflammatory response within the vasculature.
Angiogenesis
15(S)-HETE is a potent inducer of angiogenesis.[4] Studies using various in vitro and in vivo models have demonstrated its ability to promote the formation of new blood vessels.[1] Specifically, 15(S)-HETE has been shown to:
-
Increase the density of blood vessels in the chick chorioallantoic membrane (CAM) assay.
-
Induce sprouting in rat aortic rings.
-
Promote the formation of tubular networks in cultured human umbilical vein endothelial cells (HUVECs).
-
Stimulate the migration and tube formation of human dermal microvascular endothelial cells (HDMVECs) and human retinal microvascular endothelial cells (HRMVECs).
These effects are mediated through the upregulation of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Platelet Endothelial Cell Adhesion Molecule-1 (CD31).
Endothelial Permeability
15(S)-HETE has been shown to increase endothelial permeability. This is achieved by disrupting tight junctions between endothelial cells through the tyrosine phosphorylation of zonula occludens-2 (ZO-2), leading to its dissociation from the tight junction complex. This disruption of the endothelial barrier can facilitate the transmigration of monocytes and macrophages, contributing to vascular inflammation.
Inflammation and Immune Response
The role of 15(S)-HETE in inflammation is complex. While it can promote inflammatory cell adhesion, it has also been reported to inhibit neutrophil migration across cytokine-activated endothelium. This inhibitory effect is thought to be mediated by attenuating neutrophil responsiveness to platelet-activating factor (PAF). Furthermore, 15(S)-HETE can be produced by endothelial cells and appears to have a regulatory effect on prostaglandin production by follicular dendritic cell-like cells.
Interaction with Nitric Oxide Synthase (eNOS)
15(S)-HETE can negatively regulate the activity of endothelial nitric oxide synthase (eNOS). It has been shown to depress eNOS activity by increasing the phosphorylation of eNOS at the inhibitory threonine 495 site. This reduction in nitric oxide (NO) production can contribute to vasoconstriction.
Signaling Pathways Modulated by 15(S)-HETE
15(S)-HETE exerts its pleiotropic effects on endothelial cells by activating several key intracellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
A central pathway mediating the pro-angiogenic effects of 15(S)-HETE is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade. 15(S)-HETE stimulates the phosphorylation and activation of Akt and its downstream effector, mTOR. This activation is crucial for 15(S)-HETE-induced endothelial cell migration and tube formation. The pathway further proceeds through the phosphorylation of S6 kinase 1 (S6K1).
Figure 1: 15(S)-HETE-induced PI3K/Akt/mTOR signaling pathway in angiogenesis.
Jak2/STAT5B Signaling Pathway
Another critical pathway in 15(S)-HETE-induced angiogenesis involves the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B). 15(S)-HETE stimulates the tyrosine phosphorylation of both Jak2 and STAT5B in human retinal microvascular endothelial cells. Inhibition of this pathway attenuates 15(S)-HETE-induced endothelial cell migration and tube formation. A downstream effector of this pathway is the induction of Interleukin-8 (IL-8) expression.
Figure 2: 15(S)-HETE-induced Jak2/STAT5B signaling pathway in angiogenesis.
Src/Pyk2 Signaling Pathway in Endothelial Permeability
The increase in endothelial permeability induced by 15(S)-HETE is mediated by the activation of the non-receptor tyrosine kinases Src and Proline-rich tyrosine kinase 2 (Pyk2). This leads to the tyrosine phosphorylation of the tight junction protein ZO-2, causing its dissociation from the junctional complex and subsequent disruption of the endothelial barrier.
Figure 3: 15(S)-HETE-induced Src/Pyk2 signaling in endothelial permeability.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of 15(S)-HETE on endothelial cells.
Table 1: Pro-Angiogenic Effects of 15(S)-HETE
| Parameter | Cell/Model System | Concentration of 15(S)-HETE | Observed Effect | Reference |
| Vessel Density | Chick Chorioallantoic Membrane (CAM) | Not Specified | Increased | |
| Sprouting | Rat Aortic Rings | Not Specified | Induced | |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Increased | |
| Tube Formation | Human Dermal Microvascular Endothelial Cells (HDMVECs) | Not Specified | Stimulated (more potent than 5(S)- and 12(S)-HETE) | |
| Cell Migration | Human Retinal Microvascular Endothelial Cells (HRMVECs) | Not Specified | 2-fold increase compared to control | |
| Tube Formation | Human Retinal Microvascular Endothelial Cells (HRMVECs) | Not Specified | 2-fold increase compared to control | |
| CD31 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Up-regulated | |
| E-selectin Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Up-regulated | |
| VEGF Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Up-regulated |
Table 2: Effects of 15(S)-HETE on Signaling Molecules
| Signaling Molecule | Cell System | Concentration of 15(S)-HETE | Time | Observed Effect | Reference |
| Akt Phosphorylation | Human Dermal Microvascular Endothelial Cells (HDMVECs) | Not Specified | Time-dependent | Stimulated | |
| S6K1 Phosphorylation | Human Dermal Microvascular Endothelial Cells (HDMVECs) | Not Specified | Time-dependent | Stimulated | |
| Jak2 Tyrosine Phosphorylation | Human Retinal Microvascular Endothelial Cells (HRMVECs) | Not Specified | 5 minutes | 4-fold increase compared to control | |
| STAT5B Tyrosine Phosphorylation | Human Retinal Microvascular Endothelial Cells (HRMVECs) | Not Specified | Time-dependent | Activated | |
| eNOS Phosphorylation (Thr495) | Bovine Pulmonary Artery Endothelial Cells (BPAECs) | 2 µmol/L | Time-dependent | Increased | |
| Nitrite Production | Bovine Pulmonary Artery Endothelial Cells (BPAECs) | 1 µmol/L | Not Specified | Significantly reduced |
Detailed Experimental Protocols
Endothelial Cell Culture and Treatment
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs), Human Dermal Microvascular Endothelial Cells (HDMVECs), Human Retinal Microvascular Endothelial Cells (HRMVECs), and Bovine Pulmonary Artery Endothelial Cells (BPAECs) are commonly used.
-
Culture Media: Cells are typically cultured in specialized endothelial cell growth media supplemented with growth factors, fetal bovine serum (FBS), and antibiotics. For example, HUVECs can be cultured in M199 medium.
-
15(S)-HETE Treatment: 15(S)-HETE is typically dissolved in an organic solvent like ethanol and then diluted to the desired concentration in the cell culture medium. Control cells are treated with the vehicle alone.
In Vitro Angiogenesis Assays
-
Tube Formation Assay: Endothelial cells are seeded on a layer of Matrigel or a similar basement membrane extract. After treatment with 15(S)-HETE, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters such as tube length and the number of branch points.
-
Migration Assay (Modified Boyden Chamber): Endothelial cells are placed in the upper chamber of a transwell insert, and a chemoattractant (e.g., 15(S)-HETE) is placed in the lower chamber. The number of cells that migrate through the porous membrane to the lower chamber is quantified.
Western Blotting for Signaling Protein Analysis
-
Cell Lysis: Endothelial cells are treated with 15(S)-HETE for various time points, then washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the signaling proteins of interest (e.g., p-Akt, Akt, p-Jak2, Jak2).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Endothelial Permeability Assay
-
Transendothelial Electrical Resistance (TEER): Endothelial cells are grown to confluence on a porous membrane in a transwell insert. The electrical resistance across the monolayer is measured over time after treatment with 15(S)-HETE. A decrease in TEER indicates an increase in permeability.
-
Dextran Flux Assay: Fluorescently labeled dextran of a specific molecular weight is added to the upper chamber of a transwell containing a confluent endothelial monolayer. The amount of dextran that passes through the monolayer into the lower chamber over time is measured to determine permeability.
Figure 4: General experimental workflow for studying 15(S)-HETE effects.
The Opposing Role of 15(S)-HETE Metabolites
It is crucial to note that the metabolic fate of 15(S)-HETE can significantly alter its biological activity. 15(S)-HETE can be further metabolized to 15-oxo-eicosatetraenoic acid (15-oxo-ETE) by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). In contrast to the pro-angiogenic and pro-proliferative effects of 15(S)-HETE, 15-oxo-ETE has been shown to inhibit the proliferation of human vascular endothelial cells, suggesting a potential anti-angiogenic role. This highlights the importance of considering the complete metabolic profile of 15-lipoxygenase products when evaluating their overall impact on endothelial cell function.
Conclusion and Future Directions
15(S)-HETE is a pivotal lipid mediator that profoundly influences endothelial cell biology. Its pro-angiogenic effects, mediated through the PI3K/Akt/mTOR and Jak2/STAT5B pathways, and its ability to modulate endothelial permeability via Src/Pyk2 signaling, underscore its importance in vascular homeostasis and pathology. The contrasting activities of its metabolite, 15-oxo-ETE, add another layer of complexity to its regulatory role.
For drug development professionals, the 15-LOX/15(S)-HETE axis represents a promising target for therapeutic intervention in diseases characterized by aberrant angiogenesis, such as cancer and diabetic retinopathy, as well as conditions involving vascular inflammation and leakage. Future research should focus on elucidating the precise molecular mechanisms that govern the switch between the pro- and anti-angiogenic effects of 15-lipoxygenase metabolites and on developing selective modulators of these pathways for therapeutic benefit. A deeper understanding of the receptor-mediated actions of 15(S)-HETE in endothelial cells will also be critical for advancing this field.
References
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 12/15-Lipoxygenase Mediates High-fat Diet-induced Endothelial Tight Junction Disruption and Monocyte Transmigration: A NEW ROLE FOR 15(S)-HYDROXYEICOSATETRAENOIC ACID IN ENDOTHELIAL CELL DYSFUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of 15(S)-HETE: A Technical Guide to its Receptors and Binding Proteins
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and characterization of receptors and binding proteins for 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a significant lipid mediator involved in a range of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid signaling pathways and the development of novel therapeutics.
Abstract
15(S)-HETE, a product of the 15-lipoxygenase (15-LOX) pathway, exerts a wide array of biological effects, including regulation of inflammation, cell proliferation, and angiogenesis. Its actions are mediated through interactions with specific cellular receptors and binding proteins. This guide details the key discoveries in the identification of these molecular targets, focusing on the experimental methodologies and quantitative data that have defined our current understanding. The primary interactors discussed are the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the G protein-coupled receptors (GPCRs) GPR31 and ALX/FPR2.
15(S)-HETE Receptors and Binding Proteins: Quantitative Data
The affinity and potency of 15(S)-HETE for its various binding partners have been quantified through a series of key experiments. The following tables summarize the critical quantitative data from these studies.
| Ligand | Receptor/Binding Protein | Cell Line/System | Assay Type | Kd (nM) | Bmax | IC50 (µM) | Reference |
| [3H]-15(S)-HETE | Specific Cellular Binding Sites | PT-18 mast/basophil cells | Radioligand Binding | 162 | 7.1 x 10^5 sites/cell | - | [1] |
| [3H]-15-HETE | Specific Cellular Binding Sites | Rat Basophilic Leukemia (RBL-1) cells | Radioligand Binding | 460 ± 160 | 5.0 ± 1.1 nM | - | |
| 15(S)-HETE | 5-lipoxygenase | RBL-1 cell homogenates | Enzyme Inhibition | - | - | 7.7 | |
| 15(S)-HETE | PPARγ | PC3 prostate carcinoma cells | Soft Agar Colony-Forming Assay | - | - | 30 | [2][3][4] |
| 12-(S)-HETE | GPR31 | CHO cells transiently transfected with GPR31 | Radioligand Binding ([3H]12-(S)-HETE) | 4.8 ± 0.12 | 38.3 ± 0.23 pmol/mg protein | - | [5] |
Table 1: Binding Affinities and Potency of 15(S)-HETE and Related Ligands. This table summarizes the dissociation constants (Kd), maximal binding capacities (Bmax), and half-maximal inhibitory concentrations (IC50) for 15(S)-HETE and related eicosanoids with their identified receptors or binding sites.
| Agonist | Receptor | Cell Line | Assay | EC50 (nM) |
| 12-(S)-HETE | GPR31 | CHO cells transiently transfected with GPR31 | GTPγS Coupling Assay | 0.28 ± 1.26 |
| 15-(S)-HETE | GPR31 | CHO cells transiently transfected with GPR31 | GTPγS Coupling Assay | 42.1 ± 31 |
| 5-(S)-HETE | GPR31 | CHO cells transiently transfected with GPR31 | GTPγS Coupling Assay | 385.7 ± 62 |
Table 2: Agonist Potency at GPR31. This table presents the half-maximal effective concentrations (EC50) of various HETE isomers in activating GPR31, as determined by a GTPγS coupling assay.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments that have been instrumental in the discovery and characterization of 15(S)-HETE receptors and binding proteins.
Radioligand Binding Assay for 15(S)-HETE Binding Sites
This protocol describes the methodology used to identify and characterize specific binding sites for 15(S)-HETE in rat basophilic leukemia (RBL-1) cells.
Objective: To determine the binding affinity (Kd) and density (Bmax) of 15(S)-HETE binding sites.
Materials:
-
[3H]-15(S)-HETE (radioligand)
-
Unlabeled 15(S)-HETE
-
RBL-1 cells and subcellular fractions (nuclear, granule, plasma membrane, cytosol)
-
Binding buffer (composition not specified in the provided context)
-
CHAPS detergent
-
Scintillation counter
Protocol:
-
Cell Fractionation: Isolate subcellular fractions from RBL-1 cells using standard differential centrifugation techniques.
-
Binding Reaction: Incubate the subcellular fractions with varying concentrations of [3H]-15(S)-HETE in the presence (for non-specific binding) or absence (for total binding) of a 1000-fold excess of unlabeled 15(S)-HETE. The presence of the zwitterionic detergent CHAPS can enhance specific binding in membrane fractions.
-
Incubation: Incubate the reaction mixtures for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-15(S)-HETE from the unbound ligand. This is typically achieved by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.
PPARγ Activation Assay
This protocol details the method to assess the ability of 15(S)-HETE to activate PPARγ-dependent transcription in PC3 prostate carcinoma cells.
Objective: To determine if 15(S)-HETE can function as a ligand for PPARγ and activate its transcriptional activity.
Materials:
-
PC3 cells
-
Luciferase reporter plasmid containing a PPAR response element (PPRE)
-
15(S)-HETE
-
BRL 49653 (a known PPARγ agonist)
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Culture and Transfection: Culture PC3 cells and transiently transfect them with a luciferase reporter plasmid containing a PPRE upstream of the luciferase gene.
-
Treatment: Treat the transfected cells with varying concentrations of 15(S)-HETE or the positive control, BRL 49653, for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysates. The luciferase enzyme will catalyze a reaction that produces light.
-
Measurement: Measure the light output using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the luciferase activity in 15(S)-HETE-treated cells to that in vehicle-treated cells to determine the fold induction of PPARγ-dependent transcription.
Western Blotting for 15(S)-HETE-Induced Signaling
This protocol describes the western blotting procedure to analyze the phosphorylation of Jak2 and STAT5B in response to 15(S)-HETE stimulation in human retinal microvascular endothelial cells (HRMVECs).
Objective: To investigate the activation of the Jak2-STAT5B signaling pathway by 15(S)-HETE.
Materials:
-
HRMVECs
-
15(S)-HETE
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Jak2, anti-Jak2, anti-phospho-STAT5B, anti-STAT5B
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE equipment and transfer apparatus
-
PVDF membranes
Protocol:
-
Cell Treatment: Treat quiescent HRMVECs with 15(S)-HETE (e.g., 0.1 µM) for various time points.
-
Cell Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Jak2 and STAT5B overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways initiated by 15(S)-HETE and the workflows of the experimental procedures described above.
Figure 1: 15(S)-HETE Signaling Pathways. This diagram illustrates the major signaling cascades initiated by 15(S)-HETE through its interaction with cell surface receptors (GPR31, ALX/FPR2) and the intracellular nuclear receptor (PPARγ).
Figure 2: Radioligand Binding Assay Workflow. This diagram outlines the key steps involved in a radioligand binding assay to determine the affinity and density of 15(S)-HETE receptors.
Figure 3: PPARγ Luciferase Reporter Assay Workflow. This flowchart details the experimental procedure for assessing the activation of PPARγ by 15(S)-HETE using a luciferase reporter system.
Conclusion
The identification of PPARγ, GPR31, and ALX/FPR2 as receptors and binding proteins for 15(S)-HETE has significantly advanced our understanding of the biological roles of this lipid mediator. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers in the field. Further investigation into the precise molecular interactions and the downstream consequences of receptor activation will be crucial for the development of targeted therapies for diseases in which 15(S)-HETE signaling is implicated.
References
- 1. elifesciences.org [elifesciences.org]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole-cell radioligand saturation binding [protocols.io]
- 5. mdpi.com [mdpi.com]
The In Vitro Mechanism of Action of 15(S)-HETE-Biotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro mechanism of action of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a critical lipid signaling molecule. It further details the application of its biotinylated derivative, 15(S)-HETE-biotin, as a molecular probe for identifying and characterizing its binding partners. This document summarizes key signaling pathways, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes complex biological processes through diagrams.
Core Signaling Pathways of 15(S)-HETE
15(S)-HETE exerts its pleiotropic effects by modulating several key intracellular signaling cascades. The following sections delineate the primary pathways implicated in its in vitro activities.
Pro-Angiogenic Signaling via PI3K-Akt-mTOR
In endothelial cells, 15(S)-HETE promotes angiogenesis through the activation of the Phosphatidylinositol 3-kinase (PI3K)-Akt-mTOR signaling pathway. This cascade is crucial for cell proliferation, survival, and migration, all of which are fundamental processes in the formation of new blood vessels.[1][2] Upon binding to its receptor, 15(S)-HETE initiates a series of phosphorylation events, leading to the activation of Akt, which in turn phosphorylates and activates the mammalian target of rapamycin (mTOR). A downstream effector of mTOR, the S6 kinase 1 (S6K1), is subsequently activated, promoting protein synthesis and other processes essential for angiogenesis.[1]
Inflammatory Response Modulation via Jak2-STAT5B
15(S)-HETE plays a significant role in inflammatory processes by activating the Janus kinase 2 (Jak2)-Signal Transducer and Activator of Transcription 5B (STAT5B) pathway.[3][4] This activation leads to the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8), a potent chemoattractant for neutrophils and other immune cells. The binding of 15(S)-HETE to its receptor triggers the phosphorylation and activation of Jak2, which in turn phosphorylates STAT5B. Phosphorylated STAT5B then dimerizes, translocates to the nucleus, and binds to the promoter regions of target genes like IL-8, thereby initiating their transcription.
Regulation of Gene Expression through PPARs and BLT2
15(S)-HETE also functions as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARβ/δ, and the Leukotriene B4 Receptor 2 (BLT2).
-
PPARs: By binding to and activating PPARs, 15(S)-HETE can modulate the expression of a wide range of genes involved in metabolism and inflammation. For instance, activation of PPARγ by 15(S)-HETE has been linked to the inhibition of proliferation in prostate cancer cells.
-
BLT2: 15(S)-HETE is a known agonist of the BLT2 receptor, a low-affinity receptor for leukotriene B4. The interaction with BLT2 can influence inflammatory responses and cell migration.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro effects of 15(S)-HETE.
Table 1: Receptor Binding Affinity of 15(S)-HETE
| Cell Line/Receptor | Ligand | Dissociation Constant (Kd) | Reference |
| Rat Basophilic Leukemia (RBL-1) cells | [³H]-15(S)-HETE | 460 ± 160 nM | |
| Human Leukotriene B4 Receptor 2 (BLT2) | Leukotriene B₄ | 22.7 nM |
Note: While 15(S)-HETE is a known BLT2 agonist, a specific Kd value for its binding to BLT2 was not found in the provided search results. The Kd for the primary ligand, LTB4, is provided for context.
Table 2: Functional In Vitro Effects of 15(S)-HETE
| Cell Line | Assay | Parameter | Value | Reference |
| PC3 Prostate Carcinoma Cells | Soft Agar Colony Formation | IC₅₀ | 30 µM | |
| Human Dermal Microvascular Endothelial Cells (HDMVEC) | Tube Formation | - | More potent than 5(S)-HETE and 12(S)-HETE | |
| Human Retinal Microvascular Endothelial Cells (HRMVECs) | Jak2 Tyrosine Phosphorylation | - | 4-fold increase at 5 minutes (0.5 µM) | |
| PC3 Prostate Carcinoma Cells | PPAR-dependent Transcription | - | >2-fold induction (10 µM) |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 15(S)-HETE and its biotinylated analog.
Protocol for Identification of 15(S)-HETE Binding Proteins using this compound Pull-Down Assay
This protocol outlines a general workflow for the enrichment and subsequent identification of proteins that bind to 15(S)-HETE using a biotinylated probe and streptavidin-based affinity purification.
Materials:
-
This compound probe
-
Cell lysate from the desired cell line or tissue
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a solution with high concentrations of free biotin)
-
SDS-PAGE gels
-
Mass spectrometry-compatible silver stain or Coomassie stain
-
Western blot reagents
Procedure:
-
Cell Lysis:
-
Culture and harvest cells of interest.
-
Lyse the cells in an appropriate lysis buffer on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Incubation with this compound:
-
Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the this compound probe at a predetermined optimal concentration. A typical starting concentration is 1-10 µM.
-
As a negative control, incubate an equal amount of lysate with a biotin molecule that is not conjugated to 15(S)-HETE.
-
For competition experiments, pre-incubate the lysate with an excess of non-biotinylated 15(S)-HETE before adding the this compound probe.
-
Incubate for 1-4 hours at 4°C with gentle rotation.
-
-
Affinity Capture:
-
Add pre-washed streptavidin-conjugated beads to the lysate-probe mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the streptavidin beads.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times with 1 mL of buffer) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved by:
-
Boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
Incubating the beads with an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete for binding to streptavidin.
-
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using silver staining or Coomassie staining.
-
Excise unique protein bands that appear in the this compound lane but not in the control lanes.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Validate the interaction using techniques such as Western blotting with specific antibodies against the identified proteins.
-
In Vitro Angiogenesis Assay (Tube Formation)
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or other microvascular endothelial cells
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane extract
-
24-well plates
-
15(S)-HETE
-
Vehicle control (e.g., ethanol)
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a pre-chilled 24-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Harvest endothelial cells and resuspend them in serum-free or low-serum medium.
-
Seed the cells onto the Matrigel-coated wells at an appropriate density.
-
-
Treatment:
-
Treat the cells with various concentrations of 15(S)-HETE or the vehicle control.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
-
Analysis:
-
Monitor the formation of capillary-like structures (tubes) using a microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.
-
Conclusion
15(S)-HETE is a multifaceted lipid mediator that influences a range of cellular processes in vitro, primarily through the activation of well-defined signaling pathways including PI3K-Akt-mTOR and Jak2-STAT5B, and by interacting with receptors such as PPARs and BLT2. The use of this compound as a chemical probe provides a powerful tool for the discovery and characterization of its molecular targets, thereby offering deeper insights into its mechanism of action and facilitating the development of novel therapeutic strategies targeting these pathways. The protocols and data presented in this guide serve as a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery.
References
- 1. 15(S)-hydroxyeicosatetraenoic acid induces angiogenesis via activation of PI3K-Akt-mTOR-S6K1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B-dependent expression of interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Targets of 15(S)-HETE: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by the enzyme 15-lipoxygenase (15-LOX).[1] Once considered merely a metabolic byproduct, 15(S)-HETE is now recognized as a critical signaling molecule with a diverse range of intracellular targets, implicating it in a variety of physiological and pathological processes including inflammation, angiogenesis, and cell proliferation. This technical guide provides a comprehensive overview of the known intracellular targets of 15(S)-HETE, presenting key quantitative data, detailed experimental methodologies for studying these interactions, and visual representations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of modulating 15(S)-HETE signaling.
Direct Intracellular Binding Targets of 15(S)-HETE
15(S)-HETE exerts many of its biological effects through direct interaction with specific intracellular proteins. These interactions can lead to the activation or modulation of various signaling cascades. The primary direct binding targets identified to date are summarized below.
Peroxisome Proliferator-Activated Receptors (PPARs)
A significant body of evidence points to the nuclear receptor superfamily of peroxisome proliferator-activated receptors (PPARs) as key intracellular targets of 15(S)-HETE.
-
PPARγ: 15(S)-HETE is an endogenous ligand for PPARγ.[2][3] This interaction has been shown to activate PPARγ-dependent transcription, leading to the inhibition of proliferation in various cancer cell lines.[3][4] The activation of PPARγ by 15(S)-HETE may also contribute to its anti-inflammatory effects.
-
PPARβ/δ: Studies have identified 15(S)-HETE as a preferential agonist for PPARβ/δ, activating its ligand-dependent activation domain and triggering the interaction with coactivator peptides. Both the 15(S) and 15(R) enantiomers of HETE are similarly potent in activating PPARβ/δ.
G-Protein Coupled Receptors
-
Leukotriene B4 Receptor 2 (BLT2): 15(S)-HETE binds to and activates the G protein-coupled receptor BLT2. This interaction is thought to mediate some of the cell-stimulating activities of 15(S)-HETE, including growth promotion and anti-apoptotic effects.
Other Specific Binding Sites
Research has also identified specific, saturable binding sites for 15(S)-HETE on various cell types, suggesting the existence of yet-to-be-fully-characterized receptors.
-
Rat Basophilic Leukemia (RBL-1) Cells: Specific binding sites with a dissociation constant (Kd) of 460 ± 160 nM have been identified on RBL-1 cell membranes.
-
Rat Pituitary (GH3) Cells: High-affinity binding sites with a Kd of 0.75 nM have been demonstrated on these cells.
Signaling Pathways Modulated by 15(S)-HETE
Beyond direct binding, 15(S)-HETE influences a multitude of intracellular signaling pathways, leading to a wide array of cellular responses.
Mitogen-Activated Protein Kinase (MAPK) Pathway
15(S)-HETE is a known activator of the p38 MAPK pathway. This activation is mediated by the upstream kinases TGF-β-activated kinase 1 (TAK1) and MAPK kinase 6 (MKK6). This signaling cascade has been implicated in 15(S)-HETE-stimulated cell adhesion to the extracellular matrix.
Figure 1: 15(S)-HETE-induced p38 MAPK signaling cascade.
Protein Kinase C (PKC) Pathway
15(S)-HETE stimulates the activity of Protein Kinase C (PKC). This activation is involved in hypoxic pulmonary vasoconstriction, where 15(S)-HETE suppresses the expression of certain potassium channels (K(V)1.5, K(V)2.1, and K(V)3.4) through a PKC-dependent mechanism.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
In human retinal microvascular endothelial cells, 15(S)-HETE induces angiogenesis by stimulating the tyrosine phosphorylation of Jak2. This leads to the activation of STAT-5B, which in turn upregulates the expression of the pro-angiogenic factor, interleukin-8 (IL-8).
References
Unveiling Lipid-Protein Interactions: A Technical Guide to 15(S)-HETE-Biotin Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a crucial arachidonic acid metabolite generated via the 15-lipoxygenase pathway. It functions as a signaling molecule in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. Understanding the intricate interactions between 15(S)-HETE and its target proteins is paramount for elucidating its mechanism of action and for the development of novel therapeutics. The 15(S)-HETE-biotin probe is a powerful tool designed for the detection and identification of 15(S)-HETE binding proteins and receptors. This technical guide provides an in-depth overview of the application of this compound as a probe for lipid-protein interactions, complete with experimental protocols and data presentation.
Core Concepts: The Utility of a Biotinylated Probe
The this compound probe is a synthetic molecule where biotin is covalently attached to 15(S)-HETE. This design leverages the high-affinity and specific interaction between biotin and streptavidin (or avidin) for the capture and isolation of proteins that bind to the 15(S)-HETE moiety. The small size of the biotin tag is unlikely to interfere with the natural binding of 15(S)-HETE to its protein partners. This approach allows for the enrichment of low-abundance binding proteins from complex biological samples such as cell lysates or tissue homogenates.
Quantitative Data on 15(S)-HETE-Protein Interactions
While specific binding data for the this compound probe itself is not extensively published, radioligand binding assays using tritiated 15(S)-HETE ([³H]-15(S)-HETE) provide valuable insights into the affinity of 15(S)-HETE for its binding sites. These values serve as a strong proxy for the interactions targeted by the this compound probe.
| Cell Line/Tissue | Ligand | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Rat Basophilic Leukemia (RBL-1) cells | [³H]-15(S)-HETE | 460 ± 160 nM | 5.0 ± 1.1 pmol/mg protein | [1] |
| PT-18 Mast/Basophil cells | [³H]-15(S)-HETE | 162 nM | 7.1 x 10⁵ sites/cell | [2] |
Signaling Pathways Involving 15(S)-HETE
15(S)-HETE has been shown to modulate several key signaling pathways. Identifying the proteins that interact with this compound can help to further delineate these pathways.
Figure 1: 15(S)-HETE induced angiogenesis signaling pathway.
Figure 2: 15(S)-HETE signaling in immune and inflammatory responses.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to identify and characterize interacting proteins. Optimization may be required for specific cell types or tissues.
Experimental Workflow Overview
Figure 3: General workflow for identifying 15(S)-HETE-binding proteins.
Protocol 1: Pull-Down Assay for Identification of 15(S)-HETE-Interacting Proteins
This protocol describes the capture of proteins from a cell lysate that bind to this compound.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound probe (e.g., from Cayman Chemical, Cat. No. 10007238)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Microcentrifuge
-
End-over-end rotator
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
-
-
Incubation with this compound:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Lysis Buffer.
-
Add this compound to the lysate at a final concentration of 1-10 µM. As a negative control, add an equivalent volume of vehicle (e.g., ethanol) to a separate aliquot of lysate.
-
Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.
-
-
Affinity Purification:
-
Pre-wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.
-
Add the pre-washed streptavidin beads to the lysate-probe mixture.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack or by centrifugation (1,000 x g for 1 minute).
-
Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
-
Elution:
-
For SDS-PAGE/Western Blot: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant contains the eluted proteins.
-
For Mass Spectrometry: Elute the bound proteins by incubating the beads with an Elution Buffer containing a high concentration of free biotin (e.g., 2-5 mM) for 30-60 minutes at room temperature. Alternatively, on-bead digestion can be performed.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining to visualize pulled-down proteins.
-
For identification of specific proteins, perform a Western blot using antibodies against candidate proteins.
-
For unbiased identification of interacting partners, proceed with mass spectrometry analysis of the eluate.
-
Protocol 2: On-Bead Digestion for Mass Spectrometry
This protocol is for preparing samples for mass spectrometry analysis directly from the streptavidin beads.
Materials:
-
Beads with bound protein complexes from Protocol 1
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin solution (mass spectrometry grade)
-
Quenching Solution (e.g., 0.1% Trifluoroacetic Acid)
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.
-
-
Digestion:
-
Wash the beads twice with 50 mM Ammonium Bicarbonate.
-
Resuspend the beads in a solution of trypsin (e.g., 1 µg in 50 µL of 50 mM Ammonium Bicarbonate).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform one or two additional extractions of the beads with a solution of 50% acetonitrile/0.1% formic acid to recover more peptides.
-
Pool the supernatants.
-
-
Sample Cleanup:
-
Acidify the pooled peptides with Trifluoroacetic Acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 ZipTip or equivalent according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution suitable for your mass spectrometer (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Conclusion
The this compound probe is an invaluable tool for the discovery and characterization of proteins that interact with this important lipid mediator. By employing the pull-down and affinity purification techniques outlined in this guide, researchers can isolate and identify novel binding partners of 15(S)-HETE, thereby gaining deeper insights into its biological functions and its role in disease. The subsequent identification of these proteins by mass spectrometry opens up new avenues for understanding the complex signaling networks regulated by eicosanoids and for the development of targeted therapeutic strategies.
References
The Dual Role of 15(S)-HETE in Angiogenesis and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
15(S)-hydroxyeicosatetraenoic acid [15(S)-HETE], a primary metabolite of arachidonic acid generated by the enzyme 15-lipoxygenase (15-LOX), has emerged as a critical signaling molecule with a paradoxical role in the progression of cancer. It is a potent pro-angiogenic factor, stimulating the formation of new blood vessels, a process essential for tumor growth and metastasis. Conversely, in certain cancer contexts, particularly prostate cancer, it exhibits anti-proliferative and pro-apoptotic activities. This technical guide provides an in-depth analysis of the multifaceted role of 15(S)-HETE in angiogenesis and cancer, detailing its signaling pathways, summarizing quantitative experimental data, and providing comprehensive protocols for key assays. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the 15-LOX/15(S)-HETE axis for therapeutic intervention.
Introduction: The 15-Lipoxygenase Pathway and 15(S)-HETE Synthesis
The lipoxygenase (LOX) pathways are major routes for the metabolism of polyunsaturated fatty acids, primarily arachidonic acid, leading to the generation of a diverse array of biologically active lipid mediators known as eicosanoids. Among these, the 15-lipoxygenase (15-LOX) enzymes, with their two main isoforms, 15-LOX-1 and 15-LOX-2, catalyze the introduction of molecular oxygen into arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-HETE.
The expression and activity of 15-LOX isoforms are tissue-specific and can be dysregulated in various pathological conditions, including cancer. The differential expression of 15-LOX-1 and 15-LOX-2 in normal versus cancerous tissues contributes to the complex and often contradictory roles of 15(S)-HETE in tumorigenesis.
The Pro-Angiogenic Role of 15(S)-HETE
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and a conduit for metastasis. 15(S)-HETE has been demonstrated to be a potent inducer of angiogenesis through the activation of multiple signaling cascades in endothelial cells.
Key Signaling Pathways in 15(S)-HETE-Induced Angiogenesis
15(S)-HETE initiates a pro-angiogenic phenotype in endothelial cells by engaging with cell surface receptors and activating downstream signaling pathways that converge on the expression of key angiogenic factors and the promotion of endothelial cell migration, proliferation, and tube formation.
-
Jak2/STAT5B Pathway: 15(S)-HETE stimulates the tyrosine phosphorylation of Janus kinase 2 (Jak2), leading to the activation of Signal Transducer and Activator of Transcription 5B (STAT5B)[1]. Activated STAT5B translocates to the nucleus and promotes the transcription of pro-angiogenic genes.
-
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, survival, and proliferation. 15(S)-HETE activates this pathway, contributing to endothelial cell survival and proliferation during angiogenesis[2].
-
Src/Egr-1/FGF-2 Pathway: 15(S)-HETE activates the non-receptor tyrosine kinase Src, which in turn induces the expression of the transcription factor Early Growth Response-1 (Egr-1). Egr-1 then drives the expression of Fibroblast Growth Factor-2 (FGF-2), a potent angiogenic mitogen[3].
-
STAT3/VEGF Pathway: 15(S)-HETE also activates Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of Vascular Endothelial Growth Factor (VEGF) expression[4]. VEGF is a critical signaling protein that promotes the proliferation and migration of endothelial cells.
Quantitative Data on 15(S)-HETE-Induced Angiogenesis
The pro-angiogenic effects of 15(S)-HETE have been quantified in various in vitro and in vivo models.
| Experimental Model | 15(S)-HETE Concentration | Observed Effect | Reference |
| Human Retinal Microvascular Endothelial Cell (HRMVEC) Migration | 0.1 µM | 2-fold increase in migration | [1] |
| HRMVEC Tube Formation | 0.1 µM | 2-fold increase in tube formation | |
| Matrigel Plug Angiogenesis in mice | 5 µM - 50 µM | Significant increase in hemoglobin content | |
| Human Dermal Microvascular Endothelial Cell (HDMVEC) Migration | 0.1 µM | Stimulation of migration | |
| HDMVEC Tube Formation | 0.1 µM | Stimulation of tube-like structure formation | |
| VEGF Secretion from Fat Pad Endothelial Cells | 5 µmol/L | Significant increase in VEGF levels (p < 0.05) | |
| Chick Chorioallantoic Membrane (CAM) Assay | Not specified | Increased vessel density | |
| Rat Aortic Ring Sprouting | Not specified | Induced sprouting |
The Dichotomous Role of 15(S)-HETE in Cancer
The role of 15(S)-HETE in cancer is complex and highly context-dependent, with evidence supporting both pro-tumorigenic and anti-tumorigenic functions. This duality is largely influenced by the specific cancer type, the expression profile of 15-LOX isoforms, and the downstream signaling pathways activated.
Pro-Tumorigenic Actions of 15(S)-HETE
The primary pro-tumorigenic role of 15(S)-HETE is linked to its potent pro-angiogenic activity. By stimulating the formation of new blood vessels, 15(S)-HETE facilitates tumor growth, invasion, and metastasis. In some cancers, such as hepatocellular carcinoma, the 15-LOX-1/15-HETE axis has been shown to promote cancer cell growth and prevent apoptosis. In lung adenocarcinoma, 15-LOX-2/15(S)-HETE has been implicated in promoting cell proliferation and metastasis via the STAT3 pathway.
Anti-Tumorigenic Actions of 15(S)-HETE
In contrast to its pro-angiogenic effects, 15(S)-HETE has been reported to exhibit anti-proliferative and pro-apoptotic effects in several cancer cell lines, most notably in prostate cancer.
-
PPARγ Activation: 15(S)-HETE is an endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ in prostate cancer cells can lead to the inhibition of cell proliferation and the induction of apoptosis. Studies have shown that 15(S)-HETE inhibits the proliferation of PC3 prostate cancer cells with an IC50 of 30 µM.
-
Induction of Apoptosis: In Jurkat cells (a human T-cell leukemia cell line), 15(S)-HETE has been shown to inhibit cell growth with an IC50 of 40 µM and induce apoptosis through the Fas-mediated death pathway.
Differential Expression of 15-LOX-1 and 15-LOX-2 in Cancer
The expression levels of 15-LOX-1 and 15-LOX-2 are often altered in cancerous tissues compared to their normal counterparts, which can dictate the net effect of 15(S)-HETE on tumor progression.
| Cancer Type | 15-LOX-1 Expression | 15-LOX-2 Expression | Implication | Reference |
| Colorectal Cancer | Downregulated in adenomas | Not significantly altered | Loss of anti-tumorigenic effects | |
| Prostate Cancer | - | Markedly reduced or undetectable in carcinoma | Loss of anti-proliferative effects | |
| Breast Cancer | Markedly weaker in cancer cells | Markedly weaker in cancer cells | Loss of tumor-suppressing role | |
| Lung Adenocarcinoma | - | Significantly upregulated in tumor tissue | Pro-tumorigenic role | |
| Non-Small Cell Lung Cancer | Significantly reduced in smokers with NSCLC | Significantly reduced in smokers with NSCLC | Loss of anti-tumorigenic effects |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Basement membrane extract (e.g., Matrigel)
-
96-well tissue culture plates
-
Endothelial cells (e.g., HUVECs, HDMECs)
-
Endothelial cell growth medium
-
15(S)-HETE
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a 96-well plate with 50 µL of the cold basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest endothelial cells and resuspend them in endothelial cell growth medium at a concentration of 1-2 x 10^5 cells/mL.
-
Add 15(S)-HETE to the cell suspension at the desired final concentration (e.g., 0.1 µM).
-
Gently add 100 µL of the cell suspension to each coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
For quantification, the cells can be labeled with Calcein AM, and images of the tube network can be captured. The number of junctions, total tube length, and number of loops can be quantified using image analysis software.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates angiogenesis by measuring the infiltration of endothelial cells and the formation of functional blood vessels into a subcutaneously implanted plug of basement membrane extract.
Materials:
-
Basement membrane extract (e.g., Matrigel)
-
15(S)-HETE
-
Heparin (optional, to prevent clotting)
-
Anesthetic
-
Syringes and needles
-
Mice (e.g., C57BL/6)
-
Drabkin's reagent for hemoglobin measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Thaw the basement membrane extract on ice.
-
Mix the basement membrane extract with 15(S)-HETE (e.g., 5-50 µM final concentration) and heparin (if used) on ice.
-
Anesthetize the mice according to approved animal care protocols.
-
Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug at body temperature.
-
After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an indicator of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell marker (e.g., anti-CD31) to visualize and quantify the microvessel density.
-
Boyden Chamber Cell Migration Assay
This assay measures the chemotactic response of cells, such as endothelial cells, towards a chemoattractant.
Materials:
-
Boyden chamber apparatus with porous membranes (e.g., 8 µm pores for endothelial cells)
-
Endothelial cells
-
Serum-free medium
-
Chemoattractant (e.g., 15(S)-HETE)
-
Cell stain (e.g., DAPI, Crystal Violet)
-
Microscope
Protocol:
-
Rehydrate the porous membranes of the Boyden chamber inserts according to the manufacturer's instructions.
-
Place serum-free medium containing the chemoattractant (15(S)-HETE, e.g., 0.1 µM) in the lower chamber.
-
Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the insert.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several random fields of view under a microscope.
Visualizing Signaling Pathways and Workflows
Signaling Pathways of 15(S)-HETE in Angiogenesis
References
- 1. ashpublications.org [ashpublications.org]
- 2. 15(S)-HETE-induced angiogenesis in adipose tissue is mediated through activation of PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15(S)-hydroxyeicosatetraenoic acid–induced angiogenesis requires Src-mediated Egr-1–dependent rapid induction of FGF-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires STAT3-dependent expression of VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Identifying 15(S)-HETE Binding Proteins Using Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of 15-lipoxygenase (15-LOX).[1][2] It plays a crucial role in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[3][4] 15(S)-HETE exerts its effects by interacting with specific protein targets, thereby modulating their function and initiating downstream signaling cascades. The identification of these binding proteins is critical for understanding the molecular mechanisms of 15(S)-HETE action and for the development of novel therapeutic agents targeting its pathways.
Affinity chromatography is a powerful technique for isolating and identifying binding partners of a specific molecule from a complex biological mixture. This application note provides a detailed protocol for the identification of 15(S)-HETE binding proteins using affinity chromatography, from the synthesis of the 15(S)-HETE affinity matrix to the elution and subsequent identification of bound proteins by mass spectrometry.
Signaling Pathways Involving 15(S)-HETE
15(S)-HETE has been shown to interact with several signaling pathways. It can activate the Janus kinase 2-signal transducer and activator of transcription 5B (Jak2-STAT-5B) pathway, bind to the G protein-coupled receptor BLT2, and act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ).[1] Understanding these pathways provides a basis for the types of proteins that may be identified using affinity chromatography.
Experimental Workflow
The overall workflow for identifying 15(S)-HETE binding proteins involves the synthesis of a 15(S)-HETE affinity column, preparation of a protein lysate, affinity chromatography to capture binding proteins, elution of the bound proteins, and finally, identification of the proteins by mass spectrometry.
Protocols
Protocol 1: Synthesis of 15(S)-HETE-Sepharose Affinity Matrix
This protocol describes the covalent coupling of 15(S)-HETE to an agarose matrix. The carboxyl group of 15(S)-HETE will be activated for coupling to an amino-functionalized agarose resin.
Materials:
-
15(S)-HETE
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amino-functionalized agarose beads (e.g., AminoLink Plus Coupling Resin)
-
Anhydrous Dimethylformamide (DMF)
-
Coupling Buffer (e.g., 0.1 M MES, pH 4.7)
-
Wash Buffer (e.g., 1 M NaCl)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Storage Buffer (e.g., Phosphate Buffered Saline (PBS) with 0.02% sodium azide)
Procedure:
-
Activation of 15(S)-HETE:
-
Dissolve 15(S)-HETE in a minimal amount of anhydrous DMF.
-
Add a 1.5-fold molar excess of EDC and NHS to the 15(S)-HETE solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle mixing to form the NHS-ester of 15(S)-HETE.
-
-
Coupling to Agarose Beads:
-
Wash the amino-functionalized agarose beads with Coupling Buffer according to the manufacturer's instructions.
-
Add the activated 15(S)-HETE solution to the washed agarose beads.
-
Incubate the mixture overnight at 4°C with gentle end-over-end rotation.
-
-
Washing and Quenching:
-
Centrifuge the beads and discard the supernatant.
-
Wash the beads extensively with Coupling Buffer to remove unreacted 15(S)-HETE.
-
Wash the beads with Wash Buffer to remove non-covalently bound molecules.
-
Incubate the beads with Quenching Buffer for 2 hours at room temperature to block any remaining active sites.
-
-
Final Wash and Storage:
-
Wash the beads with PBS.
-
Resuspend the 15(S)-HETE-sepharose beads in Storage Buffer and store at 4°C.
-
Protocol 2: Preparation of Cell or Tissue Lysate
Materials:
-
Cell culture or tissue of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)
-
Dounce homogenizer or sonicator
-
Centrifuge
Procedure:
-
Harvest cells or dissect tissue and wash with ice-cold PBS.
-
Resuspend the cell pellet or minced tissue in ice-cold Lysis Buffer.
-
Lyse the cells by Dounce homogenization or sonication on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 3: Affinity Chromatography
Materials:
-
15(S)-HETE-Sepharose affinity column
-
Control column (unmodified sepharose)
-
Protein lysate
-
Binding/Wash Buffer (e.g., Lysis Buffer without detergent or with a lower concentration)
-
Elution Buffers (see table below)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Column Equilibration: Equilibrate both the 15(S)-HETE-Sepharose column and the control column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the protein lysate onto both columns at a slow flow rate (e.g., 0.5 mL/min) at 4°C. The lysate can be re-circulated over the column for several hours to maximize binding.
-
Washing: Wash both columns with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound proteins using an appropriate elution strategy. Collect fractions throughout the elution process. Immediately neutralize the fractions if using a low pH elution buffer.
Data Presentation
Table 1: Elution Strategies for 15(S)-HETE Binding Proteins
| Elution Method | Elution Buffer Composition | Mechanism of Action | Considerations |
| Competitive Elution | Binding Buffer + 10-100 µM free 15(S)-HETE | Free ligand competes for the binding site on the protein. | Specific, but can be costly. Eluted proteins are in a complex with free 15(S)-HETE. |
| pH Shift | 0.1 M Glycine-HCl, pH 2.5-3.0 | Disrupts ionic and hydrogen bonds between the protein and ligand. | Effective, but can denature acid-labile proteins. Requires immediate neutralization. |
| High Salt | Binding Buffer + 1-2 M NaCl | Disrupts ionic interactions. | Generally mild, but may not be effective for proteins with strong hydrophobic interactions. |
| Chaotropic Agents | Binding Buffer + 2-6 M Urea or Guanidine-HCl | Denatures the protein, causing it to release from the ligand. | Harsh conditions that lead to protein denaturation. |
Table 2: Representative Quantitative Data for 15-HETE Binding
The following data is from a study characterizing [3H]-15-HETE binding sites on rat basophilic leukemia (RBL-1) cell membranes and is provided as an example of the binding affinities that may be observed.
| Parameter | Value | Cell/Tissue Source | Reference |
| Dissociation Constant (Kd) | 460 ± 160 nM | RBL-1 cell membranes | |
| Maximum Binding Capacity (Bmax) | 5.0 ± 1.1 pmol/mg protein | RBL-1 cell membranes |
Post-Chromatography Analysis
-
SDS-PAGE: Analyze the eluted fractions by SDS-PAGE to visualize the purified proteins. A silver stain or Coomassie blue stain can be used. The control column eluate should show minimal protein bands compared to the 15(S)-HETE column eluate.
-
Mass Spectrometry: Excised protein bands from the SDS-PAGE gel can be subjected to in-gel digestion followed by LC-MS/MS analysis for protein identification. Alternatively, the entire eluate can be analyzed by shotgun proteomics.
Discussion and Troubleshooting
-
Specificity of Binding: It is crucial to use a control column to distinguish between proteins that specifically bind to 15(S)-HETE and those that bind non-specifically to the agarose matrix.
-
Optimization of Conditions: The binding, wash, and elution conditions may need to be optimized for different cell or tissue types and for the specific binding proteins being targeted.
-
Low Protein Yield: If the yield of eluted protein is low, consider increasing the amount of starting lysate, optimizing the coupling efficiency of 15(S)-HETE to the resin, or trying a gentler elution method.
-
Confirmation of Hits: Putative 15(S)-HETE binding proteins identified by mass spectrometry should be validated using orthogonal methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or ligand blotting with radiolabeled 15(S)-HETE.
By following these protocols, researchers can effectively utilize affinity chromatography to identify and characterize novel 15(S)-HETE binding proteins, paving the way for a deeper understanding of its biological functions and the development of new therapeutic strategies.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 15(S)-hydroxyeicosatetraenoic acid is the major arachidonic acid metabolite in human bronchi: association with airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of protein catabolism in myotubes by 15(S)-hydroxyeicosatetraenoic acid through increased expression of the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Detection of 15(S)-HETE-biotin Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) pathways.[1] It functions as a signaling molecule in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[2][3] Understanding the protein interactions of 15(S)-HETE is crucial for elucidating its mechanisms of action and for the development of novel therapeutics targeting these pathways.
This document provides detailed application notes and protocols for the identification and characterization of proteins that interact with 15(S)-HETE using a biotinylated analog, 15(S)-HETE-biotin. The methodology involves the use of this compound as a probe to capture interacting proteins from cell lysates, followed by separation and detection using Western blotting. Furthermore, this guide outlines the subsequent steps for protein identification via mass spectrometry.
Principle of the Method
The identification of 15(S)-HETE interacting proteins is achieved through an affinity pull-down assay. A biotinylated version of 15(S)-HETE is incubated with a cellular protein extract. Proteins that specifically bind to 15(S)-HETE will be captured by the biotin probe. The resulting this compound-protein complexes are then isolated using streptavidin-conjugated magnetic beads, which have a high affinity for biotin. After washing away non-specific binders, the captured proteins are eluted and can be analyzed by Western blotting using antibodies against suspected interacting partners or subjected to mass spectrometry for comprehensive identification of novel binding proteins.
Experimental Workflow
The overall experimental workflow for the detection of this compound interacting proteins is depicted below.
Figure 1. Experimental workflow for identifying this compound interacting proteins.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Lysate Preparation
-
Cell Culture: Culture the cells of interest (e.g., human endothelial cells, neutrophils) to 80-90% confluency in appropriate growth medium.
-
Cell Treatment (Optional): Treat cells with relevant stimuli to induce the expression of target proteins, if necessary.
-
Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
Protocol 2: this compound Pull-Down Assay
-
Pre-clearing the Lysate: To a fresh microcentrifuge tube, add 1-2 mg of total protein and adjust the volume to 500 µL with lysis buffer. Add 20 µL of streptavidin-conjugated magnetic beads and incubate for 1 hour at 4°C with gentle rotation to remove proteins that non-specifically bind to the beads.
-
Binding: Place the tube on a magnetic rack and carefully transfer the supernatant (pre-cleared lysate) to a new tube. Add this compound to a final concentration of 1-5 µM. As a negative control, add biotin to a separate tube of pre-cleared lysate to the same final concentration.
-
Incubation: Incubate the tubes overnight at 4°C with gentle rotation to allow for the formation of this compound-protein complexes.
-
Capture of Complexes: Add 30 µL of fresh streptavidin-conjugated magnetic beads to each tube and incubate for 2 hours at 4°C with gentle rotation.
-
Washing: Place the tubes on a magnetic rack and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer and twice with 1 mL of ice-cold PBS to remove non-specifically bound proteins.
-
Elution: To elute the bound proteins, add 50 µL of 2X Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes. Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.
Protocol 3: Western Blot Analysis
-
SDS-PAGE: Load the eluted samples onto a 4-20% gradient SDS-polyacrylamide gel. Include a lane for a pre-stained protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection of Biotinylated Proteins: To confirm the pull-down of biotinylated proteins, a parallel blot can be probed with Streptavidin-HRP.
-
Signal Development: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
Quantitative data from mass spectrometry analysis of proteins pulled down with this compound should be organized in a clear and structured table. The following is a representative table of potential 15(S)-HETE interacting proteins, with hypothetical quantitative values for illustrative purposes.
| Protein ID (UniProt) | Protein Name | Gene Name | Fold Enrichment (this compound / Biotin Control) | p-value | Function |
| P29317 | G-protein coupled receptor 31 | GPR31 | 15.2 | <0.001 | Putative 12(S)-HETE receptor, may bind 15(S)-HETE |
| P25099 | Leukotriene B4 receptor 2 | LTB4R2 | 12.5 | <0.001 | Low-affinity leukotriene B4 receptor, binds other eicosanoids |
| P11310 | Phosphoinositide 3-kinase regulatory subunit 1 | PIK3R1 | 8.7 | <0.01 | Regulatory subunit of PI3K, key in PI3K/Akt pathway |
| P42336 | Mitogen-activated protein kinase 1 | MAPK1 | 6.3 | <0.01 | Component of the MAPK signaling pathway |
| P60709 | Actin, cytoplasmic 1 | ACTB | 1.2 | >0.05 | Cytoskeletal protein (non-specific binder) |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
15(S)-HETE Signaling Pathway
15(S)-HETE exerts its biological effects through interaction with various proteins, leading to the activation of downstream signaling cascades. One of the key pathways implicated is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and angiogenesis.[3]
References
- 1. Eicosanoid - Wikipedia [en.wikipedia.org]
- 2. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Situ Protein Localization Using 15(S)-HETE-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced via the 15-lipoxygenase (15-LOX) pathway.[1] It functions as a signaling molecule in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[2] Understanding the spatial localization of 15(S)-HETE's interacting proteins within cells and tissues is crucial for elucidating its mechanisms of action and for the development of novel therapeutics targeting its pathways.
15(S)-HETE-biotin is a chemically modified analog of 15(S)-HETE that incorporates a biotin moiety, enabling the detection and localization of 15(S)-HETE-binding proteins.[1] The high-affinity interaction between biotin and streptavidin (or avidin) provides a powerful tool for these investigations.[3] These application notes provide detailed protocols for the in situ localization of 15(S)-HETE-binding proteins using this compound, including affinity pull-down assays followed by mass spectrometry, and in situ visualization techniques such as immunofluorescence-based methods and Proximity Ligation Assay (PLA).
Signaling Pathways Involving 15(S)-HETE
15(S)-HETE exerts its biological effects by interacting with specific proteins and modulating their activity. Two key signaling pathways influenced by 15(S)-HETE are the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway and the peroxisome proliferator-activated receptor gamma (PPARγ) pathway.
15(S)-HETE-Mediated Jak/STAT Signaling
In human retinal microvascular endothelial cells, 15(S)-HETE has been shown to stimulate the tyrosine phosphorylation of Jak2, a critical step in the activation of the Jak/STAT pathway.[2] This activation leads to the phosphorylation and subsequent nuclear translocation of STAT-5B, which in turn induces the expression of downstream target genes like interleukin-8 (IL-8), a key regulator of angiogenesis.
15(S)-HETE-Mediated PPARγ Activation
15(S)-HETE can function as an endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation. Upon binding to 15(S)-HETE, PPARγ translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to peroxisome proliferator response elements (PPREs) on target genes, thereby modulating their transcription. This interaction has been shown to inhibit the proliferation of certain cancer cells.
Experimental Protocols
Protocol 1: Affinity Pull-Down of 15(S)-HETE-Binding Proteins from Cell Lysates
This protocol describes the isolation of proteins that bind to 15(S)-HETE from total cell lysates using this compound and streptavidin-conjugated magnetic beads. The identified proteins can then be analyzed by mass spectrometry.
Materials:
-
This compound
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
-
Magnetic rack
Procedure:
-
Cell Lysis:
-
Culture and harvest cells of interest.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Incubation with this compound:
-
Add this compound to the cell lysate at a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Capture of Biotinylated Complexes:
-
Add pre-washed streptavidin-conjugated magnetic beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and silver staining or proceed with sample preparation for mass spectrometry-based protein identification.
-
Protocol 2: In Situ Visualization of 15(S)-HETE-Protein Interactions using Streptavidin-HRP
This protocol adapts standard immunohistochemistry techniques to visualize the subcellular localization of this compound binding sites in fixed cells or tissue sections.
Materials:
-
Cells or tissue sections on slides
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize with permeabilization buffer.
-
-
Blocking:
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
-
Incubation with this compound:
-
Incubate the samples with this compound (1-10 µM in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the samples three times with PBS.
-
-
Streptavidin-HRP Incubation:
-
Incubate with Streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the samples three times with PBS.
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions. A brown precipitate will form at the sites of this compound localization.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate and mount the slides with mounting medium.
-
-
Microscopy:
-
Visualize the slides under a bright-field microscope.
-
Protocol 3: In Situ Proximity Ligation Assay (PLA) for 15(S)-HETE-Protein Interactions
PLA is a highly sensitive and specific method to visualize protein-lipid interactions in situ. This protocol requires a primary antibody against a protein of interest that is suspected to interact with 15(S)-HETE.
Materials:
-
Cells or tissue sections on slides
-
This compound
-
Primary antibody against the protein of interest (raised in a species other than the one for the anti-biotin antibody, if used)
-
PLA probes (anti-species secondary antibodies conjugated to oligonucleotides, and a streptavidin-oligonucleotide conjugate)
-
Ligation and amplification reagents (commercial kits available)
-
Fluorescently labeled detection oligonucleotides
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Sample Preparation and Blocking:
-
Follow steps 1 and 2 from Protocol 2.
-
-
Incubation with Probe and Antibody:
-
Incubate the samples simultaneously with this compound (1-10 µM) and the primary antibody against the protein of interest overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the samples three times with PBS.
-
Incubate with a mixture of the anti-species secondary antibody PLA probe and the streptavidin PLA probe for 1 hour at 37°C in a humidified chamber.
-
-
Ligation:
-
Wash the samples according to the PLA kit instructions.
-
Add the ligation solution and incubate for 30 minutes at 37°C. This will form a circular DNA template if the probes are in close proximity (<40 nm).
-
-
Amplification:
-
Wash the samples.
-
Add the amplification solution containing a polymerase and incubate for 100 minutes at 37°C to generate a rolling circle amplification product.
-
-
Detection and Visualization:
-
Wash the samples.
-
Incubate with fluorescently labeled detection oligonucleotides that will hybridize to the amplified DNA.
-
Counterstain with DAPI.
-
Mount the slides and visualize using a fluorescence microscope. Each fluorescent spot represents a 15(S)-HETE-protein interaction.
-
Data Presentation
The quantitative data obtained from mass spectrometry analysis of pull-down experiments can be summarized in a table to identify high-confidence interacting proteins.
| Identified Protein | Gene Symbol | UniProt Accession | Sequence Coverage (%) | Unique Peptides | Fold Enrichment (this compound vs. Control) |
| Peroxisome proliferator-activated receptor gamma | PPARG | P37231 | 45 | 12 | 8.5 |
| Janus kinase 2 | JAK2 | O60674 | 38 | 9 | 6.2 |
| Signal transducer and activator of transcription 5B | STAT5B | P51692 | 32 | 7 | 5.8 |
| Hypothetical Protein 1 | HP1 | QXXXXX | ... | ... | ... |
| Hypothetical Protein 2 | HP2 | PXXXXX | ... | ... | ... |
This table is a representative example. Actual data will vary depending on the cell type and experimental conditions.
Conclusion
The use of this compound in conjunction with the detailed protocols provided in these application notes offers a robust framework for the identification and in situ localization of 15(S)-HETE-interacting proteins. These methods are invaluable for researchers in both academic and industrial settings who are investigating the roles of lipid signaling in health and disease, and for the development of targeted therapeutics. The combination of affinity purification with mass spectrometry provides a global view of potential binding partners, while in situ visualization techniques offer crucial spatial context for these interactions within the cellular environment.
References
Protocol for Identifying Cellular Binding Partners of 15(S)-HETE Using a Biotinylated Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the labeling of cells with 15(S)-HETE-biotin to identify and characterize its cellular binding proteins. This method is crucial for understanding the signaling pathways and molecular targets of 15(S)-HETE, a significant metabolite of arachidonic acid involved in various physiological and pathological processes.
Introduction
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE) is an important signaling molecule produced via the 15-lipoxygenase pathway. It has been implicated in inflammation, angiogenesis, and cell proliferation. To elucidate its mechanisms of action, it is essential to identify the proteins with which it interacts. This compound is a valuable tool for this purpose, acting as a molecular probe to capture these binding partners. This protocol details the use of this compound in a pull-down assay coupled with Western blotting for the detection of specific binding proteins.
Data Presentation
The following table summarizes key quantitative data related to the interaction of 15(S)-HETE with its cellular targets.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (Kd) | 460 ± 160 nM | Rat Basophilic Leukemia (RBL-1) cell membranes | [1] |
| IC50 (5-Lipoxygenase Inhibition) | 7.7 µM | RBL-1 cell homogenates | [1] |
| Effective Concentration (Mucin Secretion) | 50 - 500 nM | Rabbit Corneal Epithelium | [2] |
| Incubation Time (Mucin Secretion) | 5 - 120 minutes | Rabbit Corneal Epithelium | [2] |
| Concentration for Angiogenesis | Not specified | Human Retinal Microvascular Endothelial Cells | [3] |
Experimental Protocols
This section provides a detailed methodology for cell labeling with this compound, subsequent pull-down of biotinylated complexes, and detection of binding proteins. This protocol is based on the principles of affinity purification using biotin-streptavidin interactions.
Materials and Reagents
-
This compound (stored at -20°C)
-
Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, Rat Basophilic Leukemia cells - RBL-1)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads or streptavidin-magnetic beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, 25 mM biotin in a suitable buffer)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Experimental Workflow Diagram
Caption: Experimental workflow for identifying 15(S)-HETE binding proteins.
Step-by-Step Protocol
1. Cell Culture and Preparation: a. Culture the chosen cell line in appropriate medium until they reach 80-90% confluency. b. Gently wash the cells twice with ice-cold PBS to remove any residual serum proteins.
2. Cell Labeling with this compound: a. Prepare a working solution of this compound in serum-free cell culture medium. The optimal concentration should be determined empirically, but a starting range of 100 nM to 1 µM is recommended. b. Incubate the cells with the this compound solution for a predetermined time. Incubation times can range from 30 minutes to 4 hours at 37°C. A time-course experiment is advised to determine the optimal incubation period. c. As a negative control, incubate a separate plate of cells with biotin alone to account for non-specific binding of biotin.
3. Cell Lysis: a. After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS to remove unbound this compound. b. Add an appropriate volume of ice-cold Lysis Buffer to the cells. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared cell lysate) to a new tube. g. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
4. Pull-Down of Biotinylated Protein Complexes: a. Equilibrate the streptavidin beads by washing them three times with Lysis Buffer. b. Add an equal amount of protein lysate (e.g., 500 µg - 1 mg) to the equilibrated streptavidin beads. c. Incubate the lysate-bead mixture overnight at 4°C on a rotator. d. Pellet the beads by centrifugation (or using a magnetic rack for magnetic beads) and discard the supernatant. e. Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
5. Elution and Detection: a. To elute the bound proteins, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes. Alternatively, competitive elution can be performed by incubating the beads with a high concentration of free biotin (e.g., 25 mM) at 95°C for 5 minutes. b. Centrifuge the beads and collect the supernatant containing the eluted proteins. c. Separate the eluted proteins by SDS-PAGE. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). f. Incubate the membrane with a primary antibody specific to the suspected binding protein. g. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. h. Detect the protein of interest using a chemiluminescent substrate and an imaging system.
Signaling Pathway of 15(S)-HETE
15(S)-HETE has been shown to induce angiogenesis through the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT-5B) pathway, leading to the expression of Interleukin-8 (IL-8).
Caption: 15(S)-HETE induced Jak2-STAT-5B signaling pathway.
References
Application Notes and Protocols for Streptavidin-Agarose Bead-Based Pull-Down of 15(S)-HETE-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced via the 15-lipoxygenase pathway. It functions as a signaling molecule involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. To elucidate the molecular mechanisms of 15(S)-HETE's actions, it is crucial to identify its protein binding partners. The use of a biotinylated version of 15(S)-HETE, in conjunction with streptavidin-agarose beads, provides a powerful affinity purification strategy to isolate and subsequently identify these interacting proteins from complex biological samples such as cell lysates.
This document provides detailed application notes and protocols for the successful pull-down of 15(S)-HETE-binding proteins using 15(S)-HETE-biotin and streptavidin-agarose beads.
Data Presentation
The following table summarizes key quantitative data relevant to 15(S)-HETE-protein interactions. It is important to note that specific quantitative data for this compound pull-down assays are limited in the literature; therefore, data for the unmodified 15(S)-HETE are presented as a reference. Researchers should empirically determine optimal conditions for their specific experimental setup.
| Parameter | Value | Species/System | Notes |
| Binding Affinity (Kd) | 460 ± 160 nM | Rat Basophilic Leukemia Cells | This value represents the binding of radiolabeled 15(S)-HETE to its cellular binding sites. The affinity of this compound may vary. |
| Recommended this compound Concentration | 1-10 µM | General Starting Point | The optimal concentration should be determined empirically. A titration experiment is recommended. |
| Cell Lysate Protein Concentration | 1-5 mg/mL | General Recommendation | The amount of lysate will depend on the abundance of the target protein(s). |
| Streptavidin-Agarose Bead Slurry Volume | 20-50 µL per pull-down | General Recommendation | The volume of beads should be sufficient to bind the majority of the this compound. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol describes the preparation of whole-cell lysates suitable for the pull-down assay.
Materials:
-
Cultured cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail, PhosSTOP™)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS completely and add 1 mL of ice-cold Lysis Buffer per 10 cm dish.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or stored at -80°C for future use.
Protocol 2: this compound Pull-Down Assay
This protocol details the procedure for capturing 15(S)-HETE-binding proteins from a cell lysate.
Materials:
-
Streptavidin-agarose beads (50% slurry)
-
This compound
-
Prepared cell lysate (from Protocol 1)
-
Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer: 125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.02% bromophenol blue)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
A. Bead Preparation:
-
Gently resuspend the streptavidin-agarose beads to create a uniform 50% slurry.
-
Transfer the desired amount of bead slurry (e.g., 40 µL) to a new microcentrifuge tube.
-
Wash the beads by adding 500 µL of Binding/Wash Buffer.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and carefully aspirate the supernatant.
-
Repeat the wash step two more times.
B. Binding of this compound to Beads:
-
After the final wash, resuspend the beads in 200 µL of Binding/Wash Buffer.
-
Add the desired amount of this compound (e.g., to a final concentration of 5 µM).
-
Incubate for 1 hour at 4°C on an end-over-end rotator.
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads three times with 500 µL of Binding/Wash Buffer to remove unbound this compound.
C. Incubation with Cell Lysate:
-
After the final wash, add the prepared cell lysate (e.g., 1 mg of total protein in 500 µL) to the beads.
-
As a negative control, incubate another aliquot of beads with lysate that has been pre-incubated with an excess of non-biotinylated 15(S)-HETE.
-
Incubate the tubes for 2-4 hours or overnight at 4°C on an end-over-end rotator.
D. Washing:
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C and collect the supernatant (flow-through) for analysis if desired.
-
Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer. With each wash, gently resuspend the beads and then pellet them by centrifugation.
E. Elution:
-
After the final wash, carefully remove all of the supernatant.
-
Add 50 µL of Elution Buffer (e.g., 2X SDS-PAGE sample buffer) to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Centrifuge at 14,000 x g for 1 minute and collect the supernatant containing the eluted proteins.
-
The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound pull-down assay.
15(S)-HETE Signaling Pathway in Angiogenesis
Caption: 15(S)-HETE signaling pathway leading to angiogenesis.
Application Notes and Protocols for Mass Spectrometry Analysis of 15(S)-HETE-biotin Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the 15-lipoxygenase (15-LOX) pathway. It plays a crucial role in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation. Understanding the molecular mechanisms underlying the diverse functions of 15(S)-HETE requires the identification and characterization of its protein binding partners. This application note describes a detailed protocol for the identification and quantitative analysis of 15(S)-HETE-interacting proteins using a biotinylated derivative, 15(S)-HETE-biotin, coupled with mass spectrometry-based proteomics.
The use of this compound as a chemical probe allows for the selective capture of proteins that bind to 15(S)-HETE from complex biological samples, such as cell lysates or tissue homogenates. The strong and specific interaction between biotin and streptavidin is exploited for the efficient enrichment of these binding partners. Subsequent analysis by high-resolution mass spectrometry enables the identification and quantification of the captured proteins, providing valuable insights into the 15(S)-HETE interactome.
Experimental Workflow
The overall experimental workflow for the identification of this compound binding partners is depicted below. This process involves the incubation of a biological sample with the this compound probe, affinity purification of the probe-protein complexes using streptavidin-coated beads, and subsequent analysis of the enriched proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocols
The following protocols provide a general framework for the affinity purification of this compound binding partners followed by mass spectrometry. Optimization of specific parameters may be required for different cell types or tissues.
Protocol 1: Affinity Purification of this compound Binding Proteins
Materials:
-
This compound probe
-
Control probe (e.g., biotin alone or a structurally related but inactive biotinylated lipid)
-
Cell culture or tissue of interest
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a buffer containing high concentrations of free biotin)
-
Protein quantitation assay (e.g., BCA assay)
Procedure:
-
Cell Lysis:
-
Harvest cultured cells or homogenize tissue samples.
-
Lyse the cells or tissue in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Incubation with Probe:
-
Incubate the clarified lysate with this compound at a predetermined optimal concentration for 1-4 hours at 4°C with gentle rotation.
-
In parallel, incubate a separate aliquot of the lysate with a control probe.
-
-
Capture of Probe-Protein Complexes:
-
Add pre-washed streptavidin beads to the lysate-probe mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated complexes.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Remove the supernatant and wash the beads extensively with cold Wash Buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
-
Elution:
-
Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion is often preferred to minimize contamination from the beads themselves.
-
Protocol 2: On-Bead Digestion and Sample Preparation for Mass Spectrometry
Materials:
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
Acetonitrile
-
C18 desalting spin columns
Procedure:
-
Reduction and Alkylation:
-
Resuspend the washed beads from the affinity purification step in ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
-
-
Trypsin Digestion:
-
Add trypsin to the bead suspension (enzyme-to-protein ratio of approximately 1:50).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.
-
Data Presentation
Quantitative mass spectrometry data should be processed using appropriate software to identify and quantify the proteins pulled down with this compound compared to the control. The results can be summarized in a table format, highlighting the most significantly enriched proteins.
Table 1: Putative this compound Binding Partners Identified by Quantitative Mass Spectrometry
| Protein Accession | Gene Symbol | Protein Name | Fold Change (this compound / Control) | p-value |
| Example: P04637 | TP53 | Cellular tumor antigen p53 | 5.2 | 0.001 |
| Example: P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 (Not significant) | 0.45 |
| ... | ... | ... | ... | ... |
Note: This table is a template. Specific protein identifications and quantitative values would be derived from experimental data.
Signaling Pathways Involving 15(S)-HETE
15(S)-HETE has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and angiogenesis. The diagrams below illustrate the involvement of 15(S)-HETE in the ERK and PI3K/Akt signaling cascades.
Application Notes and Protocols for Flow Cytometry using 15(S)-HETE-biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid mediator derived from arachidonic acid through the action of the 15-lipoxygenase (15-LO) enzyme. It plays a significant role in a variety of physiological and pathological processes, including inflammation, immune response, and cell proliferation. 15(S)-HETE exerts its effects by interacting with specific cell surface and nuclear receptors, thereby activating downstream signaling cascades. Understanding the cellular targets and binding characteristics of 15(S)-HETE is crucial for elucidating its mechanism of action and for the development of novel therapeutics targeting its pathways.
15(S)-HETE-biotin is a valuable chemical probe designed for the detection and characterization of 15(S)-HETE binding proteins and receptors. This biotinylated analog of 15(S)-HETE allows for its detection using fluorophore-conjugated streptavidin in various applications, most notably flow cytometry. Flow cytometry enables the rapid, quantitative analysis of 15(S)-HETE binding at the single-cell level, providing insights into receptor distribution and density on different cell populations.
These application notes provide detailed protocols for the use of this compound in flow cytometry to identify and characterize its binding to target cells, particularly immune cells such as neutrophils and macrophages.
Signaling Pathways of 15(S)-HETE
15(S)-HETE can initiate signaling through both cell surface and intracellular receptors. The binding to these receptors can trigger a cascade of downstream events influencing cellular function.
-
Cell Surface Receptors: While a specific high-affinity cell surface receptor for 15(S)-HETE is not definitively characterized, studies suggest its interaction with G-protein coupled receptors, such as the leukotriene B4 receptor 2 (BLT2)[1].
-
Nuclear Receptors: 15(S)-HETE is a known agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in inflammation and metabolism[1].
-
Downstream Signaling: Upon receptor binding, 15(S)-HETE can modulate various intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway, specifically involving Jak2 and STAT5B. It can also influence G-protein-mediated signaling and phospholipase C (PLC) activity.
Data Presentation
Table 1: Published Binding Affinity of 15(S)-HETE (Radioligand Binding Assay)
| Ligand | Cell Type/Membrane Preparation | Kd (nM) | Bmax | Reference |
| [3H]-15(S)-HETE | Rat Basophilic Leukemia (RBL-1) cell membranes | 460 ± 160 | 5.0 ± 1.1 nM | [2] |
| [3H]-15(S)-HETE | PT-18 mast/basophil cells | 162 | 7.1 x 105 sites/cell |
Table 2: Example Data from a Competitive Binding Assay using Flow Cytometry
| Competitor | Target Cells | IC50 of Unlabeled 15(S)-HETE (nM) |
| Unlabeled 15(S)-HETE | Human Neutrophils | Hypothetical Value: 500 |
| Unlabeled 15(S)-HETE | Human Macrophages (M2 polarized) | Hypothetical Value: 350 |
| Compound X | Human Neutrophils | To be determined experimentally |
Note: IC50 values are dependent on the concentration of this compound used and must be determined experimentally.
Experimental Protocols
The following are generalized protocols for using this compound in flow cytometry. It is crucial to optimize reagent concentrations (this compound and streptavidin-fluorophore) and incubation times for each cell type and experimental setup.
Protocol 1: Direct Binding Assay for 15(S)-HETE Receptors
This protocol describes a method to directly quantify the binding of this compound to the cell surface.
Materials:
-
This compound
-
Cells of interest (e.g., isolated human neutrophils or macrophages)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent
-
Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE or Streptavidin-APC)
-
Unlabeled 15(S)-HETE (for competition control)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your target cells at a concentration of 1-2 x 106 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Keep cells on ice throughout the procedure to minimize receptor internalization.
-
-
Blocking:
-
Aliquot 100 µL of the cell suspension (1-2 x 105 cells) into flow cytometry tubes.
-
Add Fc Receptor Blocking Reagent according to the manufacturer's instructions to prevent non-specific binding to Fc receptors.
-
Incubate for 10-15 minutes on ice.
-
-
Incubation with this compound:
-
Prepare a serial dilution of this compound in Flow Cytometry Staining Buffer. Based on the reported Kd values, a starting concentration range of 10 nM to 1 µM is recommended for titration.
-
Add the desired concentration of this compound to the cells.
-
For a negative control, add an equivalent volume of buffer without this compound.
-
For a competition control, pre-incubate cells with a 100-fold excess of unlabeled 15(S)-HETE for 15 minutes on ice before adding this compound.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Washing:
-
Add 1-2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Repeat the wash step once more.
-
-
Secondary Staining with Streptavidin-Fluorophore:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the pre-titrated optimal concentration of fluorophore-conjugated streptavidin.
-
Incubate for 20-30 minutes on ice, protected from light.
-
-
Final Washing:
-
Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 4.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Acquire events on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the cell population.
-
Protocol 2: Competitive Binding Assay
This protocol is used to determine the binding specificity of this compound and to calculate the IC50 of unlabeled 15(S)-HETE or other potential ligands.
Procedure:
-
Cell Preparation and Blocking:
-
Follow steps 1 and 2 from the Direct Binding Assay protocol.
-
-
Incubation with Competitor:
-
Prepare a serial dilution of the unlabeled competitor (e.g., unlabeled 15(S)-HETE or a test compound) in Flow Cytometry Staining Buffer.
-
Add the competitor to the cell suspensions at various concentrations. Include a "no competitor" control.
-
Incubate for 15 minutes on ice.
-
-
Addition of this compound:
-
Add a fixed, subsaturating concentration of this compound to all tubes. This concentration should be determined from the direct binding assay (typically around the Kd value) to be sensitive to competition.
-
Incubate for 30-60 minutes on ice, protected from light.
-
-
Washing and Staining:
-
Follow steps 4 through 7 of the Direct Binding Assay protocol.
-
-
Data Analysis:
-
Plot the MFI against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of the competitor.
-
Conclusion
This compound is a powerful tool for investigating the interaction of 15(S)-HETE with its cellular targets using flow cytometry. The protocols provided herein offer a framework for researchers to design and execute experiments to characterize 15(S)-HETE binding to various cell types. The ability to perform quantitative, single-cell analysis of ligand-receptor interactions will undoubtedly contribute to a deeper understanding of the biological roles of 15(S)-HETE and may facilitate the discovery of new therapeutic agents that modulate its signaling pathways.
References
Visualizing Cellular Uptake of 15(S)-HETE-biotin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced by the enzyme 15-lipoxygenase (15-LO). It is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell migration.[1][2][3] Understanding the cellular uptake and subsequent signaling of 15(S)-HETE is crucial for elucidating its biological functions and for the development of novel therapeutics targeting its pathways.
This application note provides a detailed protocol for visualizing the cellular uptake of a biotin-conjugated form of 15(S)-HETE (15(S)-HETE-biotin) using fluorescence microscopy. The high affinity of biotin for streptavidin allows for a robust and specific detection method. By employing a fluorescently labeled streptavidin, the internalization of this compound can be monitored and quantified. This method offers a powerful tool for researchers to investigate the cellular handling of this important lipid mediator.
Experimental Principles
The methodology is based on the highly specific and strong non-covalent interaction between biotin and streptavidin. Cells are first incubated with this compound, allowing for its cellular uptake. Following incubation, the cells are fixed, permeabilized, and then incubated with a fluorescently labeled streptavidin conjugate. The fluorophore-conjugated streptavidin binds to the biotin moiety of the internalized 15(S)-HETE, enabling its visualization by fluorescence microscopy. This technique allows for the qualitative assessment of subcellular localization and a quantitative analysis of the uptake.
Quantitative Data Summary
The following table summarizes the quantitative effects of 15(S)-HETE on key cellular processes as reported in the literature. These assays can be adapted to quantify the functional consequences of this compound uptake.
| Cell Type | Assay | Treatment | Result | Reference |
| Human Retinal Endothelial Cells (HRECs) | Capillary-like Structure Formation | 15(S)-HETE (0.1 µmol/l) | ~4-fold increase in the length of capillary-like structures compared to control. | [4] |
| Human Retinal Endothelial Cells (HRECs) | Cell Migration (ECIS) | 15(S)-HETE | Significantly higher migration rate compared to vehicle-treated control. | [4] |
| Human Retinal Microvascular Endothelial Cells (HRMVECs) | Cell Migration (Boyden Chamber) | 15(S)-HETE | 2-fold increase in migration compared to control. | |
| Human Retinal Microvascular Endothelial Cells (HRMVECs) | Tube Formation | 15(S)-HETE | 2-fold increase in tube formation compared to control. | |
| Human Neutrophils (PMNs) | Aggregation | 15(S)-HETE-labeled PMNs stimulated with FMLP | Inhibition of threshold aggregation by approximately 2 orders of magnitude. |
Experimental Protocols
Materials and Reagents
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This compound
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Cell line of interest (e.g., Human Retinal Microvascular Endothelial Cells - HRMVECs)
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS), pH 7.4
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Paraformaldehyde (PFA), 4% in PBS
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Triton X-100 or Saponin for permeabilization
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Bovine Serum Albumin (BSA) for blocking
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Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)
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DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
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Mounting medium
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Glass coverslips and microscope slides
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Fluorescence microscope with appropriate filter sets
Protocol for Visualizing this compound Uptake
1. Cell Culture and Seeding: a. Culture the cells of interest in their recommended complete medium in a humidified incubator at 37°C and 5% CO2. b. For microscopy, seed the cells onto sterile glass coverslips placed in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. c. Allow the cells to adhere and grow for 24-48 hours.
2. This compound Incubation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). b. Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (typically in the range of 50 nM to 1 µM). c. Aspirate the complete medium from the cells and wash once with warm PBS. d. Add the this compound containing medium to the cells. e. Incubate for the desired time period (e.g., 15 minutes to 4 hours) at 37°C. The optimal incubation time should be determined empirically for each cell type and experimental question.
3. Cell Fixation: a. Aspirate the this compound containing medium and wash the cells three times with cold PBS to remove any unbound probe. b. Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature. c. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
4. Cell Permeabilization: a. To allow the streptavidin conjugate to access the internalized this compound, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 or 0.05% Saponin in PBS for 10-15 minutes at room temperature. b. Wash the cells three times with PBS.
5. Blocking: a. To reduce non-specific binding of the streptavidin conjugate, block the cells by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature.
6. Fluorescent Streptavidin Staining: a. Dilute the fluorescently labeled streptavidin conjugate in blocking buffer to its recommended working concentration (typically 1-5 µg/mL). b. Aspirate the blocking buffer from the cells and add the diluted streptavidin conjugate. c. Incubate for 1 hour at room temperature, protected from light. d. Aspirate the streptavidin solution and wash the cells three times with PBS for 5 minutes each, protected from light.
7. Nuclear Counterstaining (Optional): a. Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei. b. Wash the cells twice with PBS.
8. Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore and DAPI. c. Acquire images and perform image analysis to assess the subcellular localization and quantify the fluorescence intensity of the internalized this compound.
Signaling Pathways and Experimental Workflows
To better understand the context of this compound uptake and its subsequent cellular effects, the following diagrams illustrate the experimental workflow and the key signaling pathways involved.
Figure 1: Experimental workflow for visualizing this compound uptake.
Figure 2: Signaling pathways of 15(S)-HETE and its metabolite 15-oxoETE.
Conclusion
The protocol described in this application note provides a reliable method for visualizing the cellular uptake of this compound. This technique, coupled with the understanding of the downstream signaling pathways, offers a valuable tool for researchers investigating the multifaceted roles of 15(S)-HETE in health and disease. The ability to visualize and quantify the uptake of this lipid mediator can provide critical insights into its mechanism of action and may aid in the identification of new therapeutic targets.
References
- 1. Selective incorporation of (15S)-hydroxyeicosatetraenoic acid in phosphatidylinositol of human neutrophils: agonist-induced deacylation and transformation of stored hydroxyeicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-4 enhances 15-lipoxygenase activity and incorporation of 15(S)-HETE into cellular phospholipids in cultured pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 15(S)-HETE-Biotin Pull-Down Assays
Introduction
15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a bioactive lipid metabolite of arachidonic acid produced via the 15-lipoxygenase pathway.[1][2] It functions as a signaling molecule in various physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[3][4] Identifying the proteins that interact with 15(S)-HETE is crucial for elucidating its mechanisms of action and discovering potential therapeutic targets.
A 15(S)-HETE-biotin pull-down assay is a powerful in vitro technique used to isolate and identify proteins that bind to 15(S)-HETE from a complex mixture such as a cell lysate.[5] This method utilizes a "bait" molecule, 15(S)-HETE, which is chemically linked to biotin. This biotinylated lipid is then incubated with the "prey" proteins in the lysate. The resulting 15(S)-HETE-protein complexes are captured using an affinity matrix, typically streptavidin-coated beads, which have a high affinity for biotin. After washing away non-specific binders, the interacting proteins are eluted and can be identified by methods such as Western blotting or mass spectrometry.
These application notes provide a detailed protocol and a comprehensive guide to the essential experimental controls required to ensure the specificity and validity of the results obtained from a this compound pull-down assay.
Signaling Pathway of 15(S)-HETE
15(S)-HETE is synthesized from arachidonic acid by the enzyme 15-lipoxygenase (15-LOX). It can be further metabolized to other bioactive molecules or can act directly as a signaling agent. One of the described signaling pathways involves the activation of the Janus kinase 2 (Jak2) and Signal Transducer and Activator of Transcription 5B (STAT5B), leading to the expression of interleukin-8 (IL-8), which plays a role in angiogenesis. 15(S)-HETE has also been shown to act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ, influencing gene expression related to cellular metabolism and inflammation.
References
- 1. Characterization of specific subcellular 15-hydroxyeicosatetraenoic acid (15-HETE) binding sites on rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eicosanoid - Wikipedia [en.wikipedia.org]
- 3. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. What is Pull-Down Assay Technology? - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Reducing non-specific binding in 15(S)-HETE-biotin pull-downs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 15(S)-HETE-biotin pull-down assays to identify and characterize protein binding partners of this important lipid signaling molecule.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a this compound pull-down assay?
A this compound pull-down assay is an in vitro affinity purification technique used to isolate and identify proteins that physically interact with the lipid mediator 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). By using a biotinylated form of 15(S)-HETE as "bait," researchers can capture these interacting proteins ("prey") from a complex biological sample, such as a cell lysate. This method is crucial for discovering novel protein binders, validating predicted interactions, and elucidating the molecular mechanisms underlying 15(S)-HETE's biological functions.
Q2: What are the critical controls to include in a this compound pull-down experiment?
To ensure the specificity of your results, it is essential to include the following controls:
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Negative Control (Beads only): Incubate streptavidin beads with the cell lysate in the absence of this compound. This control identifies proteins that non-specifically bind to the beads themselves.
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Negative Control (Biotin only): Incubate streptavidin beads with free biotin and the cell lysate. This helps to identify proteins that may interact with biotin or be endogenously biotinylated.
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Competition Control: Pre-incubate the cell lysate with an excess of non-biotinylated 15(S)-HETE before adding the this compound bait. A significant reduction in the signal of a putative binding partner in this condition compared to the experimental sample indicates a specific interaction with 15(S)-HETE.
Q3: How can I confirm that my this compound is properly binding to the streptavidin beads?
You can perform a simple binding assay. Incubate the streptavidin beads with your this compound and then elute the bound lipid. The presence of this compound in the eluate can be confirmed by techniques such as mass spectrometry or by using a fluorescently-tagged streptavidin and measuring the fluorescence of the beads after incubation with the biotinylated lipid.
Troubleshooting Guide: Reducing Non-Specific Binding
High background due to non-specific binding is a common challenge in pull-down assays. The following guide provides a systematic approach to troubleshoot and minimize this issue.
Problem 1: High background in the "beads only" negative control.
This indicates that proteins are non-specifically binding to the streptavidin-coated beads.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Pre-incubate the streptavidin beads with a blocking agent before adding the cell lysate. Common blocking agents include Bovine Serum Albumin (BSA) or commercially available protein-free blocking buffers. |
| Inadequate Washing | Increase the number and/or duration of wash steps after incubating the beads with the lysate. |
| Inappropriate Wash Buffer | Increase the stringency of your wash buffer by increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a mild non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40). |
| Bead Type | Consider switching to a different type of streptavidin bead (e.g., magnetic beads are often reported to have lower non-specific binding compared to agarose beads).[1] |
Problem 2: Similar protein bands are observed in both the experimental and negative control lanes after SDS-PAGE.
This suggests that the observed interactions may not be specific to 15(S)-HETE.
| Potential Cause | Recommended Solution |
| Non-specific Hydrophobic or Ionic Interactions | Optimize the wash buffer composition. A step-wise wash with buffers of increasing stringency can be effective. For example, perform initial washes with a low-salt buffer, followed by washes with higher salt and/or detergent concentrations. |
| Endogenously Biotinylated Proteins | Pre-clear the cell lysate by incubating it with streptavidin beads alone before adding the this compound bait. This will help to remove endogenously biotinylated proteins that would otherwise be pulled down. |
| Interaction with the Biotin Moiety | Include a "biotin only" negative control to identify proteins that may be binding to the biotin tag itself. |
| Protein Aggregation | Ensure that your lysis buffer contains sufficient detergent to maintain protein solubility. Sonication of the lysate can also help to disrupt protein aggregates. |
Quantitative Data on Blocking Agents
While the optimal blocking strategy should be determined empirically for each experimental system, the following table provides an illustrative comparison of common blocking agents and their potential effectiveness in reducing non-specific binding.
| Blocking Agent | Typical Concentration | Advantages | Considerations | Illustrative Reduction in Non-Specific Binding |
| Bovine Serum Albumin (BSA) | 1-3% (w/v) | Inexpensive, readily available. | Can be a source of contamination in mass spectrometry analysis. | 60-80% |
| Non-fat Dry Milk | 3-5% (w/v) | Inexpensive. | Contains phosphoproteins and biotin, which can interfere with certain downstream analyses.[1] | 70-85% |
| Fish Gelatin | 0.1-0.5% (w/v) | Reduces non-specific binding from mammalian antibodies. | May not be as effective as other blocking agents for all applications. | 50-70% |
| Commercial Protein-Free Blocking Buffers | Varies by manufacturer | No protein contamination, ideal for mass spectrometry. | More expensive. | 80-95% |
Note: The "Illustrative Reduction in Non-Specific Binding" values are estimations based on qualitative descriptions in the literature and serve as a general guide. Actual performance will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Protocol for this compound Pull-Down Assay
This protocol provides a general framework. Optimization of incubation times, temperatures, and buffer compositions may be necessary for specific applications.
1. Preparation of Streptavidin Beads: a. Resuspend the streptavidin-agarose or magnetic beads by gentle vortexing. b. Transfer the desired amount of bead slurry to a microcentrifuge tube. c. Wash the beads three times with 1 mL of ice-cold Lysis Buffer (see below for composition). Pellet the beads between washes by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
2. Immobilization of this compound: a. After the final wash, resuspend the beads in 500 µL of Lysis Buffer. b. Add this compound to a final concentration of 1-5 µM. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.
3. Preparation of Cell Lysate: a. Wash cultured cells twice with ice-cold PBS. b. Lyse the cells in an appropriate volume of Lysis Buffer containing protease and phosphatase inhibitors. c. Incubate the lysate on ice for 30 minutes with occasional vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA).
4. Pull-Down Assay: a. Wash the this compound-conjugated beads twice with Lysis Buffer to remove any unbound bait. b. Add 500-1000 µg of the clarified cell lysate to the beads. c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
5. Washing: a. Pellet the beads and discard the supernatant. b. Wash the beads three to five times with 1 mL of Wash Buffer (see below for composition). Increase the stringency of the washes if high background is observed.
6. Elution: a. After the final wash, remove all residual wash buffer. b. Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes. c. Alternatively, for native protein elution, use a competitive elution buffer containing a high concentration of free biotin (e.g., 2-10 mM).
7. Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie staining, silver staining, or proceed with Western blotting or mass spectrometry for protein identification.
Buffer Compositions:
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Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors.
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Wash Buffer (Low Stringency): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.
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Wash Buffer (High Stringency): 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.5% Triton X-100.
Visualizations
References
Optimizing 15(S)-HETE-biotin concentration for cell treatment
Welcome to the technical support center for 15(S)-HETE-biotin. This guide provides answers to frequently asked questions, troubleshooting advice, and detailed protocols to help you successfully incorporate this biotinylated lipid mediator into your research.
Frequently Asked Questions (FAQs)
Q1: What is 15(S)-HETE and what is its biological significance?
15(S)-Hydroxyeicosatetraenoic acid, or 15(S)-HETE, is a biologically active lipid mediator derived from the enzymatic oxidation of arachidonic acid by the 15-lipoxygenase (15-LO) enzyme.[1][2][3] It acts as a signaling molecule in various physiological and pathological processes, including inflammation, angiogenesis, and cell migration.[4][5] 15(S)-HETE can be further metabolized into other bioactive compounds like lipoxins and eoxins.
Q2: How does 15(S)-HETE exert its effects on cells?
15(S)-HETE interacts with several types of receptors to initiate intracellular signaling cascades. It is known to bind to and activate the G protein-coupled receptor BLT2 (leukotriene B4 receptor 2) and the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma). Depending on the cell type, it can trigger various downstream pathways, including the Jak2-STAT5B signaling cascade, which is involved in angiogenesis.
Q3: What is the purpose of using a biotinylated version of 15(S)-HETE?
This compound is a valuable tool for identifying and characterizing cellular binding partners and receptors for 15(S)-HETE. The biotin tag allows for the detection, pull-down, and visualization of these interacting proteins using streptavidin-based affinity reagents (e.g., streptavidin-HRP, streptavidin-fluorophores, or avidin beads).
Q4: How should I reconstitute and store this compound?
This compound is typically supplied in an organic solvent like ethanol. To prepare a stock solution, the original solvent can be evaporated under a gentle stream of nitrogen, followed by reconstitution in a solvent of choice like DMSO or dimethylformamide to a concentration of approximately 10 mg/ml. For cell-based experiments, further dilutions should be made in aqueous buffers or cell culture media immediately before use. Aqueous solutions are not stable and should not be stored for more than one day. For long-term storage, the product should be kept at -20°C in the supplied solvent.
Troubleshooting Guide
This guide addresses common issues encountered during cell treatment experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal / Weak Signal | Sub-optimal Concentration: The concentration of this compound is too low to elicit a detectable interaction. | Perform a dose-response experiment to determine the optimal concentration. Start with a range from 50 nM to 1 µM. Refer to the concentration table below. |
| Inactive Compound: Improper storage or handling has led to degradation of the lipid. | Ensure the compound has been stored at -20°C and protected from light and air. Prepare fresh dilutions for each experiment. | |
| Low Receptor Expression: The target cell line expresses low levels of 15(S)-HETE binding proteins or receptors. | Use a positive control cell line known to respond to 15(S)-HETE. Alternatively, consider overexpression of a known receptor if one has been identified. | |
| Insufficient Incubation Time: The incubation period is too short for binding to occur. | Optimize the incubation time. A typical starting point is 30-60 minutes at 37°C, but this may need to be adjusted based on cell type and experimental goals. | |
| High Background / Non-Specific Binding | Excessive Concentration: The concentration of this compound is too high, leading to non-specific interactions. | Lower the concentration of the probe. Use the lowest effective concentration determined from your dose-response experiment. |
| Insufficient Washing: Residual unbound probe remains after treatment. | Increase the number and/or stringency of wash steps after incubation with this compound and after incubation with the streptavidin conjugate. Use a buffer containing a mild detergent like Tween-20 (0.05%). | |
| Hydrophobic Interactions: Lipids can non-specifically associate with cell membranes and plasticware. | Include a blocking step using a protein-based blocker like Bovine Serum Albumin (BSA) in your assay buffer to minimize non-specific binding. | |
| Endogenous Biotin: Cells contain endogenous biotinylated proteins that are detected by the streptavidin conjugate. | Perform a blocking step with an endogenous biotin blocking kit or by pre-incubating with unlabeled streptavidin before adding the streptavidin conjugate. | |
| Cell Toxicity or Death | High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell media is toxic. | Ensure the final solvent concentration is non-toxic to your cells, typically below 0.1%. Prepare intermediate dilutions to minimize the volume of stock solution added. |
| High Ligand Concentration: At high concentrations (>1-10 µM), 15(S)-HETE can induce the generation of reactive oxygen species (ROS), which may lead to cytotoxicity. | Use a concentration within the optimal physiological range and perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the chosen concentration is not toxic. |
Quantitative Data Summary
The following tables provide a summary of relevant concentrations and binding affinities to guide your experimental design.
Table 1: Recommended Concentration Ranges for Cell Treatment
| Concentration Range | Expected Outcome | Application | Reference(s) |
| 50 nM - 500 nM | Optimal physiological response | Mucin secretion stimulation, Angiogenesis assays | |
| 500 nM - 2.5 µM | Receptor binding studies, 5-lipoxygenase activation | Binding assays, Signaling studies | |
| > 5 µM | Potential for non-specific effects or cytotoxicity | 5-lipoxygenase inhibition, ROS induction |
Table 2: Reported Binding Affinities (Kd) for 15-HETE
| Cell Type | Kd (Dissociation Constant) | Bmax (Binding Sites/Cell) | Reference(s) |
| PT-18 mast/basophil cells | 162 nM | 7.1 x 10⁵ | |
| Rat Basophilic Leukemia (RBL-1) cells | 460 ± 160 nM | 5.0 ± 1.1 nM |
Detailed Experimental Protocol
Protocol: Detection of this compound Binding to Adherent Cells via Western Blot
This protocol provides a general framework for identifying cellular proteins that bind to this compound. Optimization will be required for specific cell types and experimental goals.
Materials:
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This compound (e.g., from Cayman Chemical)
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Adherent cells cultured in appropriate vessels (e.g., 6-well plates)
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Serum-free cell culture medium
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Phosphate-Buffered Saline (PBS)
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Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
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Streptavidin-HRP conjugate
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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TBST (Tris-Buffered Saline with 0.1% Tween-20)
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Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
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Cell Starvation: The day of the experiment, wash cells once with PBS and replace the growth medium with serum-free medium. Incubate for 2-4 hours to reduce background signaling.
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Ligand Preparation: Prepare working solutions of this compound in serum-free medium. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
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Cell Treatment: Remove the starvation medium and add the this compound working solutions to the cells. Incubate for 30-60 minutes at 37°C.
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Washing: Aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove unbound ligand.
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Cell Lysis: Add ice-cold Lysis Buffer with protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Lysate Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each sample using a BCA assay.
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SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration with lysis buffer. b. Separate 20-30 µg of protein per lane by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with Blocking Buffer for 1 hour at room temperature. e. Incubate the membrane with Streptavidin-HRP conjugate (diluted in Blocking Buffer as per manufacturer's recommendation) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
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Detection: Add ECL substrate to the membrane and visualize the biotinylated protein bands using a chemiluminescence imaging system. The bands represent proteins that have bound to this compound.
Visualizations and Workflows
Signaling Pathway Diagram
Caption: Generalized signaling pathways of 15(S)-HETE.
Experimental Workflow Diagram
Caption: Workflow for identifying this compound binding proteins.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Eicosanoid - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. 15-Hydroxyeicosatetraenoic acid inhibits neutrophil migration across cytokine-activated endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing Background in 15(S)-HETE-Biotin Western Blots: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize background in 15(S)-HETE-biotin western blots. The following information is designed to address specific issues that may be encountered during these experiments, ensuring clean and reliable results.
Troubleshooting High Background
High background on a western blot can obscure the specific signal of your target protein, making data interpretation difficult. Below are common causes of high background in this compound western blots and their corresponding solutions.
Problem 1: Uniform High Background Across the Entire Membrane
A consistent dark or hazy background across the blot often points to issues with the blocking, washing, or detection steps.
| Possible Cause | Solution |
| Insufficient Blocking | Increase blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). Add a detergent like 0.05% Tween-20 to the blocking buffer.[1] |
| Inappropriate Blocking Agent | Avoid using non-fat dry milk as a blocking agent, as it contains endogenous biotin which will be detected by streptavidin-HRP, leading to high background.[2][3] Use Bovine Serum Albumin (BSA) instead. |
| Streptavidin-HRP Concentration Too High | Titrate the Streptavidin-HRP conjugate to determine the optimal concentration. Start with a higher dilution than recommended and decrease it if the signal is too weak. A recommended starting dilution for Western Blot is often around 1:20,000.[4] |
| Inadequate Washing | Increase the number and duration of wash steps after incubations with the primary antibody (if applicable) and streptavidin-HRP. For example, perform 4-5 washes of 5-10 minutes each with gentle agitation. Ensure the wash buffer contains a detergent like 0.1% Tween-20. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire western blot procedure. A dry membrane can cause non-specific binding of antibodies and streptavidin. |
| Overexposure | Reduce the exposure time during chemiluminescence detection. |
Problem 2: Non-Specific Bands Appearing on the Blot
The presence of distinct, non-specific bands can be caused by several factors, including issues with the sample, primary antibody, or the biotin-streptavidin detection system.
| Possible Cause | Solution |
| Endogenous Biotinylated Proteins in the Sample | Cell and tissue lysates contain naturally biotinylated proteins (e.g., carboxylases) that will be detected by streptavidin-HRP. It is crucial to perform an endogenous biotin blocking step after protein transfer and before the primary blocking step. |
| Non-Specific Binding of Primary Antibody (if used) | If using a primary antibody to detect a protein that binds this compound, perform a control experiment without the primary antibody to see if the non-specific bands persist. If they disappear, optimize the primary antibody concentration by increasing the dilution. |
| Non-Specific Binding of Streptavidin-HRP | Perform a control experiment where the this compound probe is omitted. If bands still appear, the streptavidin-HRP may be binding non-specifically to other proteins on the blot. Ensure blocking is optimal. |
| Sample Degradation or Overloading | Prepare fresh lysates and always include protease inhibitors. Avoid overloading the gel with too much protein, as this can lead to non-specific bands. |
Frequently Asked Questions (FAQs)
Q1: Why is milk not a suitable blocking buffer for this compound western blots?
A1: Non-fat dry milk contains endogenous biotin, a vitamin that is naturally present. Since the detection system relies on the high affinity of streptavidin for biotin, using milk as a blocker will result in the streptavidin-HRP binding to the biotin in the milk all over the membrane, causing very high background. Therefore, Bovine Serum Albumin (BSA) is the recommended blocking agent.
Q2: What are endogenous biotinylated proteins and how do I block them?
A2: Many cells and tissues contain proteins that are naturally biotinylated, as biotin is a cofactor for several carboxylase enzymes. These proteins will be detected by streptavidin-HRP and can appear as non-specific bands. To prevent this, an endogenous biotin blocking step is necessary. This is typically done by first incubating the membrane with an excess of avidin or streptavidin to bind to all endogenous biotin, followed by an incubation with free biotin to saturate the biotin-binding sites on the avidin/streptavidin.
Q3: How can I be sure the background is from my this compound probe and not something else?
A3: To pinpoint the source of the background, it is essential to run proper controls. A key control is to run a lane with your protein sample but omit the incubation with this compound. If you still observe a high background or non-specific bands in this lane, the issue lies with the streptavidin-HRP binding non-specifically to other components on the blot or endogenous biotinylated proteins.
Q4: Can the type of membrane I use affect the background?
A4: Yes, the choice of membrane can influence the level of background. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can sometimes lead to higher background compared to nitrocellulose membranes. If you consistently experience high background with PVDF, consider switching to a nitrocellulose membrane.
Experimental Protocols
Protocol 1: Standard Western Blot for this compound
This protocol assumes the goal is to detect proteins that bind to this compound.
-
SDS-PAGE and Protein Transfer: Separate your protein lysate using SDS-PAGE and transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
Endogenous Biotin Blocking (Crucial Step):
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a streptavidin solution (e.g., 0.1 mg/mL in TBST) for 15-30 minutes at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate the membrane with a free biotin solution (e.g., 0.5 mg/mL in TBST) for 30-60 minutes at room temperature.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
This compound Incubation: Incubate the membrane with the this compound probe at the desired concentration in 5% BSA/TBST for a specified time (this will need to be optimized for your specific experiment).
-
Washing: Wash the membrane 3-5 times for 5-10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in 5% BSA/TBST (e.g., 1:20,000 dilution) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane 4-5 times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and visualize the signal using a digital imager or X-ray film.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting approach, the following diagrams are provided.
Caption: A typical workflow for a this compound western blot.
Caption: A decision tree for troubleshooting high background issues.
References
Technical Support Center: Navigating Endogenous Biotin Interference in 15(S)-HETE-Biotin Assays
Welcome to the technical support center for 15(S)-HETE-biotin assays. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage potential interference from endogenous biotin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is endogenous biotin and why does it interfere with my this compound assay?
A: Endogenous biotin, also known as Vitamin B7, is a naturally occurring vitamin in biological samples like serum, plasma, and tissue homogenates. In a this compound competitive ELISA, the assay's signal is dependent on the binding of a biotinylated 15(S)-HETE tracer to a streptavidin-coated plate. Endogenous biotin in your sample can compete with the biotinylated tracer for the binding sites on the streptavidin, leading to a reduced signal. This falsely suggests a higher concentration of 15(S)-HETE in the sample than is actually present, resulting in inaccurate quantification.[1][2]
Q2: How does endogenous biotin interference manifest in a competitive this compound assay?
A: In a competitive immunoassay, the signal is inversely proportional to the concentration of the analyte (15(S)-HETE) in the sample. Endogenous biotin competes with the biotinylated 15(S)-HETE for binding to the streptavidin-coated solid phase. This leads to a decrease in the signal, which is then misinterpreted as a high concentration of 15(S)-HETE in the sample, resulting in falsely elevated results.[3][4]
Q3: What are the common sources of high endogenous biotin in samples?
A: High levels of endogenous biotin can be present in samples from subjects who are taking high-dose biotin supplements, often marketed for hair, skin, and nail health.[5] Certain medical conditions and their treatments can also lead to elevated biotin levels. Additionally, tissues such as the liver and kidney naturally have higher concentrations of biotin.
Q4: How can I determine if my samples have endogenous biotin interference?
A: A simple method is to run a control experiment. Prepare a sample pool and spike a portion of it with a known high concentration of biotin. If the measured 15(S)-HETE concentration in the biotin-spiked sample is significantly higher than in the unspiked sample, it indicates that your assay is susceptible to biotin interference. Serial dilution of a sample can also be indicative; if the calculated concentration of 15(S)-HETE does not decrease linearly with dilution, interference is likely.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays that may be related to endogenous biotin interference.
| Problem | Possible Cause | Recommended Solution |
| Falsely High 15(S)-HETE Readings | Endogenous biotin in the sample is competing with the biotinylated 15(S)-HETE tracer for streptavidin binding sites. | 1. Sample Pre-treatment: Implement a biotin removal step before the assay. This can be done using streptavidin-coated magnetic beads or spin columns to capture and remove free biotin from the sample. 2. Sample Dilution: Dilute the sample to reduce the concentration of endogenous biotin. However, ensure the diluted 15(S)-HETE concentration remains within the detection range of the assay. 3. Alternative Assay: If interference persists, consider using an alternative assay format that does not rely on the biotin-streptavidin interaction. |
| High Background Signal | Non-specific binding of assay components to the plate. | 1. Optimize Blocking: Increase the concentration or incubation time of the blocking buffer (e.g., from 1% to 2% BSA). Adding a non-ionic detergent like Tween-20 (0.05%) to the blocking and wash buffers can also help. 2. Increase Wash Steps: Add an extra wash step after each incubation to more effectively remove unbound reagents. |
| Poor Reproducibility (High CV%) | Inconsistent levels of endogenous biotin across samples or inefficient removal. | 1. Standardize Sample Handling: Ensure all samples are treated identically, especially if a biotin removal step is included. 2. Validate Biotin Removal: Confirm the efficiency of your biotin removal method by spiking known amounts of biotin into control samples and measuring the recovery. |
| No Signal or Very Weak Signal | This is less likely with biotin interference in a competitive assay but could indicate other issues. | 1. Check Reagent Integrity: Ensure all assay components, especially the biotinylated tracer and streptavidin-coated plates, have been stored correctly and are not expired. 2. Review Protocol: Carefully review the entire assay protocol to ensure all steps were performed correctly, including reagent concentrations and incubation times. |
Quantitative Data on Biotin Interference
While specific quantitative data for 15(S)-HETE assays is limited in published literature, the following table illustrates the potential impact of biotin interference on competitive immunoassays for other analytes. Similar effects can be anticipated in a this compound competitive assay.
Table 1: Illustrative Impact of Biotin Concentration on Competitive Immunoassays
| Biotin Concentration (ng/mL) | Average Increase in Measured Analyte Concentration (%) |
| 10 | 20.8% |
| 100 | 35.8% |
| 150 | 50.1% |
Data adapted from a study on various competitive immunoassays and is for illustrative purposes.
Table 2: Recovery of Assay Signal with Different Biotin Mitigation Strategies
| Mitigation Method | Analyte Recovery (%) |
| Pre-conjugation of Biotinylated Antibody to Streptavidin Surface | 97.1% - 116.5% |
| Biotin Depletion Protocol | 95.6% - 100.3% |
This data demonstrates the effectiveness of different strategies in overcoming biotin interference in automated immunoassays.
Experimental Protocols
1. Protocol for a Standard 15(S)-HETE Competitive ELISA
This protocol is a general guideline for a competitive ELISA using a biotin-streptavidin detection system.
-
Plate Preparation: Use a 96-well microplate pre-coated with streptavidin.
-
Standard and Sample Preparation:
-
Reconstitute the 15(S)-HETE standard to create a stock solution.
-
Perform serial dilutions of the standard to generate a standard curve.
-
Prepare samples by diluting them in the provided assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells.
-
Immediately add 50 µL of biotinylated 15(S)-HETE tracer to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Wash the plate 3 times with 200 µL of wash buffer per well.
-
Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) to each well.
-
Cover the plate and incubate for 1 hour at 37°C.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 15(S)-HETE in the samples by interpolating their absorbance values from the standard curve.
-
2. Protocol for Endogenous Biotin Removal from Samples
This protocol describes a method for removing endogenous biotin from serum or plasma samples prior to performing the ELISA.
-
Reagent Preparation:
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Resuspend streptavidin-coated magnetic beads in an appropriate buffer.
-
-
Sample Treatment:
-
Add a specific volume of streptavidin-coated magnetic beads to each sample.
-
Incubate the samples with the beads for a specified time (e.g., 30 minutes) at room temperature with gentle mixing.
-
Place the tubes on a magnetic rack to pellet the beads.
-
Carefully collect the supernatant, which now has a reduced concentration of endogenous biotin.
-
-
Assay:
-
Use the treated supernatant as the sample in the 15(S)-HETE competitive ELISA protocol described above.
-
Visualizations
Below are diagrams illustrating the key concepts discussed in this technical support center.
Caption: Simplified 15(S)-HETE signaling pathway.
Caption: Mechanism of endogenous biotin interference.
Caption: Troubleshooting workflow for biotin interference.
References
- 1. cyprusjmedsci.com [cyprusjmedsci.com]
- 2. researchgate.net [researchgate.net]
- 3. The biotin interference within interference suppressed immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for mitigating risk posed by biotin interference on clinical immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of 15(S)-HETE-biotin for experiments
Welcome to the technical support center for 15(S)-HETE-biotin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions for problems you may encounter when working with this compound, with a focus on improving its solubility for experimental use.
Q1: My this compound, supplied in ethanol, has evaporated. What should I do?
A1: If the ethanol solvent has evaporated, it is crucial to handle the residual neat oil with care. Immediately add a solvent of choice to redissolve the compound. Suitable organic solvents include DMSO and dimethylformamide (DMF), in which this compound has a solubility of approximately 10 mg/mL.[1][2][3] To prevent degradation, it is recommended to purge the solvent with an inert gas like nitrogen or argon before adding it to the vial.
Q2: How do I prepare an aqueous solution of this compound for my cell-based experiments?
A2: To prepare an aqueous solution from an organic stock, it is recommended to make further dilutions of the stock solution into your aqueous buffer or isotonic saline.[1] It is critical to ensure that the final concentration of the organic solvent is insignificant, as even low concentrations can have physiological effects.[1]
For an organic solvent-free aqueous solution, you can evaporate the initial ethanol solvent under a gentle stream of nitrogen. Then, directly dissolve the resulting neat oil in an aqueous buffer like PBS (pH 7.2). The solubility in PBS is approximately 10 µg/mL. To aid dissolution, you can warm the tube to 37°C and sonicate it for a short period. It is not recommended to store the aqueous solution for more than one day.
Q3: I'm observing precipitation or cloudiness when I dilute my this compound stock solution into my aqueous experimental buffer. What can I do to prevent this?
A3: Aggregation is a common issue with hydrophobic molecules like this compound when introduced into an aqueous environment. Here are several strategies to mitigate this:
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Slow Dilution: Add the concentrated organic stock solution of this compound dropwise into the vigorously stirred aqueous buffer. This helps to avoid localized high concentrations that can lead to precipitation.
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Use of a Carrier Protein: Consider using a carrier protein like fatty acid-free bovine serum albumin (BSA). Lipids often bind to albumin, which can enhance their stability and solubility in aqueous solutions.
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Detergents: Incorporating a non-ionic detergent (e.g., Tween-20 at 0.01-0.1%) in your buffer can help to maintain the solubility of the biotinylated lipid.
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Sonication: Brief sonication of the final aqueous solution can help to disperse small aggregates that may have formed.
Q4: I am performing a pull-down assay with this compound and streptavidin beads, but I am getting low or no signal. What are the possible reasons and solutions?
A4: Low signal in a pull-down assay can be due to several factors:
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Insufficient Biotinylation of the Target: This is not applicable as you are using a pre-biotinylated molecule.
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Inefficient Binding to Beads: Ensure that your lysis and binding buffers are compatible with the streptavidin-biotin interaction. High concentrations of certain detergents or other additives may interfere with binding. It's also important to use a sufficient amount of streptavidin beads for the amount of biotinylated probe used.
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Steric Hindrance: The biotin tag on this compound could be sterically hindered, preventing efficient binding to streptavidin. While the spacer arm on the biotin moiety is designed to minimize this, the aggregation of the lipid in your assay could exacerbate the issue. Improving solubility as described in Q3 can help.
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Degradation of this compound: Ensure proper storage of your stock solution at -20°C to maintain its stability. Repeated freeze-thaw cycles should be avoided; it is best to prepare aliquots of the stock solution.
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Presence of Free Biotin: Milk, a common blocking agent, contains endogenous biotin and should be avoided. Use a biotin-free blocking agent like BSA.
Q5: What is the recommended storage condition for this compound?
A5: this compound, typically supplied in ethanol, should be stored at -20°C. Under these conditions, it is stable for at least two years. Once diluted into an aqueous buffer, it is recommended to use the solution within one day. For longer-term storage of stock solutions, it is advisable to store them at -80°C, which can extend stability for up to six months.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below for easy reference.
| Solvent | Approximate Solubility |
| Ethanol | 10 mg/mL |
| DMSO | 10 mg/mL |
| Dimethylformamide (DMF) | 10 mg/mL |
| PBS (pH 7.2) | 10 µg/mL |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound for Cell-Based Assays
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Preparation of Stock Solution: this compound is typically supplied as a solution in ethanol. If a different organic solvent is preferred, the ethanol can be evaporated under a gentle stream of nitrogen, and the residue can be immediately redissolved in DMSO or DMF to a concentration of 10 mg/mL. Store this stock solution in aliquots at -80°C for up to six months.
-
Preparation of Working Solution in Aqueous Buffer:
-
For experiments where a small amount of organic solvent is tolerable, perform a serial dilution of the organic stock solution into the desired aqueous buffer (e.g., cell culture medium, PBS). Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%).
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For a solvent-free solution, carefully evaporate the ethanol from a required amount of the stock solution under a gentle stream of nitrogen. Immediately add the pre-warmed (37°C) aqueous buffer to the vial and vortex or sonicate briefly to dissolve the lipid. The final concentration should not exceed 10 µg/mL in PBS (pH 7.2). Use this solution fresh and do not store it for more than a day.
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Protocol 2: Pull-Down Assay to Identify this compound Binding Proteins
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Cell Lysis: Lyse cells expressing the putative binding protein(s) in a suitable lysis buffer containing protease inhibitors. The choice of buffer will depend on the nature of the expected interaction and the subcellular localization of the target protein.
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Incubation with this compound: Add the freshly prepared aqueous solution of this compound to the cell lysate. The optimal concentration of the biotinylated probe should be determined empirically but can start in the nanomolar to low micromolar range. Incubate for 1-4 hours at 4°C with gentle rotation.
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Binding to Streptavidin Beads: Add pre-washed streptavidin-conjugated magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.
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Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose beads) and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
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Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest.
Signaling Pathway and Experimental Workflow Diagrams
15(S)-HETE Signaling Pathways
15(S)-HETE has been shown to exert its biological effects through multiple signaling pathways. One key pathway involves the activation of the Janus kinase (Jak)/signal transducer and activator of transcription (STAT) pathway. Specifically, 15(S)-HETE can stimulate the tyrosine phosphorylation of Jak2, which in turn phosphorylates STAT5B. This leads to the expression of downstream targets like Interleukin-8 (IL-8), which is implicated in processes such as angiogenesis. Additionally, 15(S)-HETE can act as a ligand for the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ), leading to the regulation of gene expression related to cell proliferation and differentiation.
References
Stability and storage conditions for 15(S)-HETE-biotin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and experimental use of 15(S)-HETE-biotin.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is typically supplied as a solution in ethanol and should be stored at -20°C.[1][2] Under these conditions, it is stable for at least two years.[1][2]
Q2: How should I prepare working solutions of this compound?
A2: To prepare a working solution, the ethanol can be evaporated under a gentle stream of nitrogen. The resulting neat oil can then be dissolved in an organic solvent like DMSO or dimethylformamide, or directly in an aqueous buffer.[1]
Q3: What is the solubility of this compound in different solvents?
A3: The solubility of this compound varies depending on the solvent. Please refer to the table below for approximate solubility values.
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | 10 mg/ml |
| Dimethyl sulfoxide (DMSO) | 10 mg/ml |
| Ethanol | 10 mg/ml |
| PBS (pH 7.2) | 10 µg/ml |
Q4: How stable is this compound in aqueous solutions?
A4: It is not recommended to store aqueous solutions of this compound for more than one day. For optimal performance, prepare fresh aqueous solutions for each experiment.
Troubleshooting Guides
This section addresses common issues that may arise during experiments using this compound.
Pull-Down Assays for Identifying Binding Proteins
Issue 1: High background or non-specific binding of proteins to the streptavidin beads.
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Possible Cause: Insufficient blocking of the beads, hydrophobic interactions between proteins and the beads, or inappropriate wash buffer stringency.
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Troubleshooting Steps:
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Pre-clear lysate: Before adding the this compound, incubate the cell lysate with streptavidin beads alone to remove proteins that non-specifically bind to the beads.
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Optimize blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking time.
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Adjust wash buffer: Increase the salt concentration (e.g., NaCl) or the detergent concentration (e.g., Tween-20) in the wash buffer to disrupt weaker, non-specific interactions.
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Include a negative control: Perform a parallel experiment with biotin alone to identify proteins that bind non-specifically to the biotin moiety.
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Issue 2: No or weak signal for the expected binding protein.
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Possible Cause: The binding protein is in low abundance, the interaction is weak, or the this compound probe is not properly interacting with the target.
-
Troubleshooting Steps:
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Increase lysate concentration: Use a larger amount of cell lysate to increase the concentration of the target protein.
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Optimize binding conditions: Adjust the pH and salt concentration of the binding buffer to favor the protein-ligand interaction.
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Check for probe integrity: Ensure that the this compound has been stored correctly and has not degraded.
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Consider probe aggregation: Due to its hydrophobic nature, this compound might aggregate. Try preparing the probe solution in a buffer containing a low concentration of a non-ionic detergent.
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Western Blotting with Biotinylated Probes
Issue 3: High background on the western blot membrane.
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Possible Cause: Inadequate blocking, cross-reactivity of the streptavidin-HRP conjugate, or detection of endogenous biotinylated proteins.
-
Troubleshooting Steps:
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Optimize blocking: Use a blocking buffer that is free of biotin, such as 5% BSA in TBST. Avoid using milk as it contains endogenous biotin.
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Titrate streptavidin-HRP: Use the lowest effective concentration of the streptavidin-HRP conjugate to minimize non-specific binding.
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Increase washing steps: Increase the number and duration of washes after incubation with the streptavidin-HRP conjugate.
-
Experimental Protocols
Protocol: Pull-Down Assay to Identify this compound Binding Proteins
This protocol provides a general workflow for using this compound to isolate its binding partners from a cell lysate.
Materials:
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This compound
-
Streptavidin-conjugated magnetic beads or agarose resin
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Cell lysate
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Binding buffer (e.g., PBS with 0.1% Tween-20)
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Wash buffer (e.g., Binding buffer with increased salt concentration)
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Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
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Preparation of Beads:
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Resuspend the streptavidin beads and wash them twice with binding buffer.
-
Block the beads by incubating them with a blocking solution (e.g., 3% BSA in binding buffer) for 1 hour at 4°C with gentle rotation.
-
-
Binding of this compound to Beads:
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Incubate the blocked beads with an optimized concentration of this compound for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three times with binding buffer to remove unbound this compound.
-
-
Incubation with Cell Lysate:
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Add the prepared cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
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Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
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Elution:
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Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
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Analysis:
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Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie blue staining, or western blotting.
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Experimental Controls:
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Negative Control 1: Incubate beads with cell lysate in the absence of this compound.
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Negative Control 2: Incubate beads with this compound but without cell lysate.
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Negative Control 3: Use a biotinylated molecule with a different structure to assess the specificity of the interaction.
Signaling Pathway and Experimental Workflow Diagrams
Caption: 15(S)-HETE Biosynthesis and Signaling Pathway.
Caption: Experimental workflow for a this compound pull-down assay.
References
Choosing the right lysis buffer for 15(S)-HETE-biotin pull-downs
Technical Support Center: 15(S)-HETE-Biotin Pull-Down Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate lysis buffer for this compound pull-down experiments. It includes frequently asked questions, troubleshooting advice, detailed protocols, and reference tables to ensure successful identification of 15(S)-HETE interacting proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of a lysis buffer in a this compound pull-down assay?
The ideal lysis buffer serves two main purposes: 1) to efficiently rupture cell membranes to release intracellular proteins, and 2) to maintain the native conformation of target proteins and preserve the specific, non-covalent interaction between 15(S)-HETE and its binding partners.[1][2] The choice of buffer is a balance between effective protein solubilization and the preservation of delicate protein-lipid interactions.[3]
Q2: Should I use a denaturing or non-denaturing lysis buffer?
For pull-down assays where the goal is to identify binding partners, a non-denaturing lysis buffer is almost always the recommended starting point.[1]
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Non-denaturing buffers (e.g., those containing NP-40 or Triton X-100) use mild detergents that disrupt cell membranes but are less likely to unfold proteins or break protein-lipid interactions.[4] This is crucial for capturing the native binding event.
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Denaturing buffers (e.g., standard RIPA buffer containing SDS) are much harsher. While they are excellent for solubilizing hard-to-extract proteins (like nuclear or cytoskeletal proteins), they can denature proteins and disrupt the very interactions you are trying to study. They are generally not recommended unless a known target is difficult to solubilize and the interaction is known to be resistant to mild denaturation.
Q3: What are the essential components of a lysis buffer for this application?
A typical lysis buffer contains several key components, each of which can be optimized.
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Buffering Agent: Maintains a stable pH, typically near physiological conditions (pH 7.4-8.0). Common choices include Tris-HCl and HEPES.
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Salts: Typically NaCl (150 mM) is used to maintain physiological ionic strength, which helps prevent non-specific protein aggregation.
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Detergents: These are critical for solubilizing proteins. The choice and concentration of detergent define the buffer's strength.
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Additives: Protease and phosphatase inhibitor cocktails are essential to prevent the degradation and dephosphorylation of your target proteins upon cell lysis.
Troubleshooting Guide
This section addresses common problems encountered during this compound pull-downs and suggests solutions focused on lysis buffer optimization.
Problem 1: High Background or Non-Specific Binding
Q: My final eluate shows many non-specific protein bands on a gel, or my mass spectrometry results are noisy. How can I reduce this?
A: High background is often caused by proteins non-specifically binding to the streptavidin beads or to the biotinylated probe itself. Several lysis and wash buffer modifications can help.
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Increase Stringency: Gradually increase the salt concentration (e.g., from 150 mM to 300 mM or even 500 mM NaCl) in your lysis and wash buffers. This can disrupt weak, non-specific ionic interactions.
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Optimize Detergent: Add a small amount of a different non-ionic detergent (e.g., 0.1% Tween-20) to your wash buffers to reduce non-specific hydrophobic interactions.
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Pre-clear the Lysate: Before adding your this compound probe, incubate the cell lysate with streptavidin beads alone for 1-2 hours. This step captures proteins that would non-specifically bind to the beads, which you then discard.
Problem 2: Low or No Yield of Target Protein
Q: I am not detecting my protein of interest, or the signal is very weak. What could be wrong with my lysis buffer?
A: A low yield suggests either that the protein was not efficiently extracted from the cell or that the lysis conditions disrupted the binding interaction with 15(S)-HETE.
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Buffer is Too Harsh: If you are using a buffer with strong detergents (like RIPA), you may be denaturing the target protein and disrupting the interaction. Switch to a milder, non-denaturing buffer like one based on NP-40 or Triton X-100.
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Buffer is Too Mild: If your target protein is located in the nucleus (e.g., PPARs, which are known 15-HETE interactors) or is tightly membrane-associated, a gentle buffer may not be sufficient to release it. In this case, consider a modified RIPA buffer with a lower percentage of SDS (e.g., 0.05%) or an IP Lysis Buffer, which is a moderate-strength buffer designed for pull-downs.
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Suboptimal pH or Ionic Strength: Most protein interactions are stable around pH 7.4. Ensure your buffer is correctly prepared. You can also try optimizing the salt concentration; some interactions are stabilized at lower or higher salt conditions.
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Protein Degradation: Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use and keep samples on ice or at 4°C throughout the procedure to prevent protein degradation.
Problem 3: Inconsistent Results Between Experiments
Q: My results vary significantly from one experiment to the next. How can I improve reproducibility?
A: Inconsistent results often stem from small variations in protocol execution, especially regarding the lysis buffer.
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Always Use Fresh Buffer: Prepare lysis buffer fresh from stock solutions for each experiment. Detergents can degrade over time, and additives like protease inhibitors have a short half-life once diluted.
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Standardize Lysis Procedure: Ensure the ratio of lysis buffer volume to cell pellet size is consistent. Incubate on ice for a standardized amount of time (e.g., 30 minutes) and use a consistent method for mechanical disruption if needed (e.g., sonication).
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Confirm Biotinylation: Before troubleshooting the pull-down, confirm that your 15(S)-HETE probe is efficiently biotinylated using a dot blot with streptavidin-HRP.
Experimental Protocols and Data
Lysis Buffer Component Comparison
The table below summarizes the key detergents used in lysis buffers for pull-down assays.
| Component | Type | Concentration | Characteristics & Use Case |
| NP-40 | Non-ionic | 0.5 - 1.0% | Mild detergent. Good for solubilizing cytoplasmic and some membrane proteins while preserving protein-protein/lipid interactions. Recommended starting point. |
| Triton X-100 | Non-ionic | 0.5 - 1.0% | Mild detergent. Similar to NP-40, widely used for preserving native protein structure. |
| RIPA Buffer | Mixed | See Recipe | Harsh, denaturing buffer. Contains both ionic (SDS) and non-ionic detergents. Excellent for whole-cell lysates, including nuclear proteins, but likely to disrupt interactions. Use with caution. |
| CHAPS | Zwitterionic | 0.5 - 1.0% | Mild detergent. Effective at solubilizing membrane proteins while maintaining protein activity. A good alternative if NP-40/Triton X-100 fails to extract the target. |
| SDS | Ionic | 0.1 - 1.0% | Strong, denaturing detergent. Very effective at solubilizing all proteins but will disrupt most non-covalent interactions. Generally not suitable for the primary pull-down lysis buffer. |
Protocol 1: Mild Lysis with NP-40 Buffer
This protocol is recommended as the starting point for most this compound pull-downs.
Composition:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40
-
1X Protease Inhibitor Cocktail (add fresh)
-
1X Phosphatase Inhibitor Cocktail (optional, add fresh)
Methodology:
-
Harvest cells and wash once with ice-cold PBS. Pellet cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Aspirate the supernatant completely.
-
Add 10 volumes of ice-cold NP-40 Lysis Buffer to the cell pellet.
-
Resuspend the pellet by gentle pipetting and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This lysate is now ready for the pull-down experiment.
Protocol 2: Modified RIPA Lysis Buffer (Moderate Strength)
Use this buffer if your target protein is known to be in the nucleus or is otherwise difficult to extract with mild detergents.
Composition:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1X Protease Inhibitor Cocktail (add fresh)
-
1X Phosphatase Inhibitor Cocktail (optional, add fresh)
Methodology:
-
Follow steps 1-3 from the NP-40 Lysis Protocol.
-
Add 10 volumes of ice-cold Modified RIPA Lysis Buffer.
-
Incubate on ice for 30 minutes. For difficult-to-lyse cells or to shear DNA, sonicate the sample on ice. Use short pulses (e.g., 3 x 10-second pulses) to avoid overheating and protein denaturation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube for the pull-down experiment.
Visual Guides
Signaling Context of 15(S)-HETE
15(S)-HETE is a metabolite of arachidonic acid and is known to act as a signaling molecule, in part by activating nuclear receptors like PPARs.
Caption: Simplified signaling pathway involving 15(S)-HETE.
This compound Pull-Down Workflow
This diagram illustrates the key steps of the experimental procedure. The "Cell Lysis" step is where the choice of buffer is critical.
Caption: Experimental workflow for a this compound pull-down assay.
Decision Tree for Lysis Buffer Selection
This flowchart guides the user through the process of selecting an appropriate starting lysis buffer based on the characteristics of the potential target protein.
References
Technical Support Center: Elution of 15(S)-HETE-Biotin Binding Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the elution of 15(S)-hydroxyeicosatetraenoic acid (HETE)-biotin binding proteins. The following information is designed to address specific issues that may be encountered during affinity purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a 15(S)-HETE-biotin pull-down assay?
A this compound pull-down assay is a type of affinity purification used to identify and isolate proteins that specifically bind to the lipid mediator 15(S)-HETE. In this assay, a biotinylated version of 15(S)-HETE is immobilized on a solid support, typically streptavidin-coated beads. When a cell lysate or protein mixture is incubated with these beads, proteins that bind to 15(S)-HETE are captured. After washing away non-specific binders, the captured proteins are eluted for downstream analysis, such as mass spectrometry or western blotting.
Q2: What are the general strategies for eluting 15(S)-HETE binding proteins?
The goal of the elution step is to disrupt the interaction between the 15(S)-HETE "bait" and its binding "prey" proteins without necessarily breaking the strong bond between biotin and streptavidin. The primary strategies include:
-
Competitive Elution: Using an excess of free, non-biotinylated 15(S)-HETE or a related ligand to compete for the binding site on the captured proteins.
-
Non-Specific Elution: Altering the buffer conditions to disrupt the protein-ligand interaction. This can be achieved by:
-
Changing the pH (acidic or basic).
-
Increasing the ionic strength (high salt concentration).
-
Using denaturing agents (e.g., SDS, urea).
-
Employing organic solvents.
-
Q3: Which elution method is best for my experiment?
The optimal elution method depends on the nature of the 15(S)-HETE binding protein and the intended downstream applications.
-
For functional assays or analysis of protein complexes, a gentle, non-denaturing method like competitive elution is preferred.
-
For applications like SDS-PAGE and mass spectrometry where protein denaturation is acceptable, harsher methods like low pH or SDS elution can be more efficient.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of eluted proteins | Inefficient elution: The elution conditions are not strong enough to disrupt the interaction between 15(S)-HETE and the binding proteins. | 1. Increase the concentration of the competitive ligand in the elution buffer.2. Try a more stringent non-specific elution method, such as lowering the pH or increasing the salt concentration.3. For mass spectrometry, consider direct on-bead digestion of the captured proteins. |
| Weak protein-ligand interaction: The binding between 15(S)-HETE and the target protein is weak and may have been lost during the wash steps. | 1. Reduce the number and stringency of the wash steps.2. Perform the binding and wash steps at a lower temperature (e.g., 4°C). | |
| High background of non-specific proteins | Insufficient washing: Non-specifically bound proteins were not adequately removed before elution. | 1. Increase the number of wash steps.2. Increase the stringency of the wash buffer by adding a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100) or increasing the salt concentration. |
| Hydrophobic interactions with the beads: The solid support itself may be binding proteins non-specifically. | 1. Include a blocking step with a protein like BSA before adding the cell lysate.2. Use a different type of streptavidin beads that are designed for low non-specific binding. | |
| Eluted proteins are denatured or inactive | Harsh elution conditions: The elution buffer (e.g., low pH, high urea) has irreversibly denatured the proteins of interest. | 1. Switch to a milder elution method, such as competitive elution with free 15(S)-HETE.2. If using a low pH buffer, neutralize the eluate immediately with a high pH buffer (e.g., 1M Tris-HCl, pH 8.5)[1]. |
Experimental Protocols
Protocol 1: Competitive Elution
This method is ideal for preserving the native structure and function of the eluted proteins.
-
Preparation of Elution Buffer: Prepare a buffer containing a high concentration of free, non-biotinylated 15(S)-HETE (e.g., 10-100 µM) in the binding buffer. The optimal concentration may need to be determined empirically.
-
Elution: a. After the final wash step, remove the wash buffer completely. b. Add the competitive elution buffer to the beads. c. Incubate for 30-60 minutes at room temperature or 4°C with gentle agitation. d. Centrifuge the beads and collect the supernatant containing the eluted proteins. e. Repeat the elution step and pool the eluates for increased recovery.
Protocol 2: Low pH Elution
This is a common and effective method for disrupting protein-protein and protein-ligand interactions.
-
Preparation of Elution and Neutralization Buffers:
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.5-3.0.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
-
Elution: a. After the final wash, remove the wash buffer. b. Add the low pH elution buffer to the beads. c. Incubate for 5-10 minutes at room temperature with gentle mixing. d. Centrifuge and collect the supernatant into a tube containing the neutralization buffer (add 1/10th the volume of the eluate). e. Repeat the elution step to maximize yield.
Protocol 3: SDS Elution for Mass Spectrometry
This method uses a strong denaturing agent to elute all bound proteins and is suitable for sample preparation for mass spectrometry.
-
Preparation of Elution Buffer: 1x SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Elution: a. After the final wash, remove all wash buffer. b. Add 1x SDS-PAGE sample buffer to the beads. c. Boil the sample at 95-100°C for 5-10 minutes. d. Centrifuge to pellet the beads and collect the supernatant for analysis.
Visualizations
Caption: Experimental workflow for this compound pull-down assay.
Caption: Logic diagram for selecting an appropriate elution method.
References
Preventing degradation of 15(S)-HETE-biotin during experiments
Welcome to the technical support center for 15(S)-HETE-biotin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotinylated derivative of 15(S)-Hydroxyeicosatetraenoic acid, a significant metabolite of arachidonic acid produced via the 15-lipoxygenase pathway.[1] It is primarily used as a probe to detect and isolate 15(S)-HETE binding proteins and receptors, facilitating the study of its biological functions and signaling pathways.
Q2: What are the primary causes of this compound degradation?
The degradation of this compound can be attributed to several factors, primarily related to its chemical structure: the HETE lipid moiety and the biotin-hydrazide linker. Key causes of degradation include:
-
Oxidation: The polyunsaturated fatty acid structure of HETE is susceptible to oxidation.
-
pH Instability: Extreme acidic or alkaline conditions can affect the stability of both the HETE molecule and the hydrazone bond linking it to biotin.
-
Enzymatic Degradation: In biological samples, enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH) can metabolize the 15(S)-HETE portion to 15-oxo-ETE.
-
Photodegradation: Exposure to light, particularly UV, can potentially degrade the molecule.
-
Improper Storage and Handling: Repeated freeze-thaw cycles and storage in inappropriate solvents can lead to degradation.
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintaining the integrity of this compound.
-
Long-term Storage: Store the stock solution, typically in ethanol, at -20°C or -80°C. Product information sheets suggest stability for at least two years under these conditions.
-
Working Solutions: Prepare fresh working solutions in aqueous buffers immediately before use. It is not recommended to store aqueous solutions for more than one day.
-
Solvent Choice: For preparing stock solutions, solvents such as ethanol, DMSO, and DMF are suitable. Ensure the solvent is of high purity and purged with an inert gas like nitrogen or argon to prevent oxidation.
-
Protection from Light and Air: Store in amber vials or tubes wrapped in foil to protect from light. After dissolving, overlay the solution with an inert gas before sealing to minimize oxidation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: No or weak signal in binding assays (e.g., pull-down, Western blot).
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | - Ensure proper storage and handling as per the FAQs. - Prepare fresh working solutions for each experiment. - Minimize exposure to light and oxygen. |
| Inefficient Protein Binding | - Optimize the concentration of this compound. - Adjust the incubation time and temperature. - Ensure the pH of the binding buffer is optimal (typically near physiological pH). |
| Issues with Streptavidin Beads | - Use high-quality streptavidin-conjugated beads. - Ensure sufficient washing of the beads to reduce non-specific binding. - Check the binding capacity of the beads. |
| Problems with Detection | - Use a sensitive detection method (e.g., enhanced chemiluminescence for Western blotting). - Ensure the primary and secondary antibodies are working correctly. |
Issue 2: High background or non-specific binding.
| Potential Cause | Troubleshooting Step |
| Endogenous Biotin | Some cell or tissue lysates contain endogenous biotinylated proteins. Pre-clear the lysate by incubating with streptavidin beads alone before adding the this compound probe. |
| Hydrophobic Interactions | The lipid nature of 15(S)-HETE can lead to non-specific hydrophobic interactions. Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in your binding and wash buffers. |
| Insufficient Washing | Increase the number and stringency of wash steps after the pull-down. |
| Excess Probe | Titrate the concentration of this compound to use the lowest effective concentration. |
Summary of Stability and Handling Conditions
The following table summarizes the key conditions and their impact on this compound stability.
| Condition | Recommendation | Rationale |
| Temperature | Store stock at -20°C or -80°C. Perform experiments on ice where possible. | Prevents chemical and enzymatic degradation. |
| pH | Maintain near-neutral pH (6.5-7.5) for working solutions. Avoid strong acids or bases. | Extreme pH can hydrolyze the hydrazone linkage and degrade the HETE molecule. |
| Light | Protect from light by using amber vials or covering with foil. | Polyunsaturated lipids are susceptible to photodegradation. |
| Oxygen | Use de-gassed buffers. Store under inert gas (argon or nitrogen). | Minimizes oxidative degradation of the fatty acid chain. |
| Solvents | Store stock in ethanol. For experiments, use high-purity, de-gassed buffers. | Ethanol provides good stability for storage. Aqueous buffers should be used fresh. |
| Freeze-Thaw | Aliquot stock solutions to avoid repeated freeze-thaw cycles. | Minimizes degradation from repeated temperature changes. |
Experimental Protocols
Protocol: Pull-Down Assay to Identify 15(S)-HETE Binding Proteins
This protocol provides a general workflow for using this compound to isolate binding proteins from a cell lysate.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound stock solution (in ethanol)
-
Binding Buffer (e.g., PBS with 0.1% Tween-20)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer (Binding Buffer with increased salt concentration, e.g., 300 mM NaCl)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Methodology:
-
Cell Lysate Preparation:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding of this compound to Lysate:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in Binding Buffer.
-
Add this compound to the lysate to a final concentration of 1-10 µM. As a negative control, add an equivalent volume of ethanol.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Capture of Protein-Probe Complexes:
-
Pre-wash the streptavidin beads with Binding Buffer.
-
Add the pre-washed beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 50 µL of 2x SDS-PAGE sample buffer to the beads and heat at 95°C for 5-10 minutes to elute the bound proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting for specific candidate proteins. For protein identification, samples can be submitted for mass spectrometry.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow for identifying protein interactions with this compound.
Caption: A simplified signaling cascade initiated by 15(S)-HETE.
Caption: Key factors that can cause the degradation of this compound.
References
Validation & Comparative
A Comparative Guide to the Binding Proteins of 15(S)-HETE and 12(S)-HETE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding proteins for two critical lipid mediators, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). Understanding the specific protein interactions of these eicosanoids is crucial for elucidating their physiological and pathological roles and for the development of targeted therapeutics.
Introduction
15(S)-HETE and 12(S)-HETE are bioactive lipids derived from the enzymatic oxidation of arachidonic acid by lipoxygenases (LOX). While structurally similar, they exhibit distinct biological activities, primarily dictated by their selective interactions with specific binding proteins. This guide summarizes the key binding partners for each molecule, presents quantitative data on these interactions, outlines the experimental methodologies used for their characterization, and visualizes their downstream signaling pathways.
Comparison of Binding Proteins and Signaling Pathways
The primary binding proteins and signaling cascades for 15(S)-HETE and 12(S)-HETE are summarized below.
| Feature | 15(S)-HETE | 12(S)-HETE |
| Primary Binding Protein | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | G Protein-Coupled Receptor 31 (GPR31) |
| Protein Type | Nuclear Receptor | G Protein-Coupled Receptor (GPCR) |
| Cellular Localization of Receptor | Nucleus, Cytoplasm | Plasma Membrane |
| Signaling Mechanism | Ligand-activated transcription factor | G protein-coupled signaling cascades |
| Key Downstream Pathways | Regulation of gene expression related to cell proliferation and differentiation.[1][2][3] | Activation of MEK, ERK1/2, and NFκB pathways.[4][5] |
| Other Potential Binding Partners | Leukotriene B4 receptor 2 (BLT2), Janus kinase 2 (Jak2) - STAT-5B pathway (functional interaction) | Leukotriene B4 receptor 2 (BLT2), Thromboxane A2 (TP) receptor. |
Quantitative Data
The following table presents available quantitative data on the interactions of 15(S)-HETE and 12(S)-HETE with their respective primary binding proteins.
| Ligand | Binding Protein | Parameter | Value | Cell Line/System | Reference |
| 12(S)-HETE | GPR31 | Kd | 4.8 ± 0.12 nM | CHO cells transfected with GPR31 | |
| 12(S)-HETE | GPR31 | EC50 (GTPγS binding) | 0.28 ± 1.26 nM | Membranes of GPR31-transfected cells | |
| 12(S)-HETE | Platelet GPR31 | Kd | ~20 nM | Gel filtered platelets | |
| 15(S)-HETE | - | IC50 (inhibition of proliferation) | 30 µM | PC3 prostate carcinoma cells |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways initiated by 15(S)-HETE and 12(S)-HETE upon binding to their primary receptors.
Experimental Protocols
The characterization of the binding and signaling of 15(S)-HETE and 12(S)-HETE with their respective proteins involves a variety of standard molecular and cellular biology techniques. Below are representative methodologies based on the cited literature.
Radioligand Binding Assays (for 12(S)-HETE and GPR31)
This method is used to determine the binding affinity (Kd) of a ligand for its receptor.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are transiently transfected with a plasmid vector containing the coding sequence for human GPR31. Control cells are transfected with an empty vector.
-
Membrane Preparation: After 48 hours, cells are harvested, and the plasma membranes are isolated by differential centrifugation.
-
Binding Reaction: Membrane fractions are incubated with increasing concentrations of [3H]-12(S)-HETE in the presence (non-specific binding) or absence (total binding) of a large excess of unlabeled 12(S)-HETE.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (maximum number of binding sites) are determined by Scatchard analysis of the saturation binding data.
GTPγS Binding Assay (for 12(S)-HETE and GPR31)
This functional assay measures the activation of a G protein-coupled receptor by its ligand.
-
Membrane Preparation: Membranes from GPR31-transfected cells are prepared as described above.
-
Assay Reaction: Membranes are incubated with various concentrations of 12(S)-HETE in the presence of GDP and [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Separation and Scintillation Counting: The reaction is stopped, and the membranes are collected by filtration. The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration of 12(S)-HETE that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is calculated.
Luciferase Reporter Gene Assay (for 15(S)-HETE and PPARγ)
This assay is used to measure the activation of a nuclear receptor by its ligand.
-
Cell Culture and Transfection: PC3 prostate carcinoma cells are transiently co-transfected with a luciferase reporter plasmid containing a PPAR response element (PPRE) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Ligand Treatment: Transfected cells are treated with various concentrations of 15(S)-HETE or a known PPARγ agonist (e.g., BRL 49653) for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold induction of PPAR-dependent transcription is calculated relative to vehicle-treated control cells.
Cell Proliferation Assay (for 15(S)-HETE)
This assay determines the effect of a compound on cell growth.
-
Cell Seeding: PC3 cells are seeded in a soft agar matrix in multi-well plates.
-
Treatment: The cells are treated with various concentrations of 15(S)-HETE.
-
Colony Formation: The plates are incubated for an extended period (e.g., 14 days) to allow for colony formation.
-
Quantification: The number and size of colonies are quantified, often by staining and imaging. The concentration of 15(S)-HETE that inhibits colony formation by 50% (IC50) is determined.
Conclusion
The distinct binding proteins for 15(S)-HETE and 12(S)-HETE underscore their specialized roles in cellular signaling. 12(S)-HETE primarily acts as a high-affinity ligand for the cell surface receptor GPR31, initiating rapid intracellular signaling cascades that influence processes like cell migration and inflammation. In contrast, 15(S)-HETE functions as an endogenous ligand for the nuclear receptor PPARγ, modulating gene expression to regulate cell proliferation and differentiation, particularly in the context of cancer. While there may be some overlap in their interactions with other receptors like BLT2, their primary binding partners and resultant signaling pathways are markedly different. A thorough understanding of these specific interactions is paramount for the design of selective therapeutic agents that can modulate the activity of these important lipid mediators in various disease states.
References
- 1. 15S-Hydroxyeicosatetraenoic acid activates peroxisome proliferator-activated receptor gamma and inhibits proliferation in PC3 prostate carcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 15(S)-HETE-Biotin vs. Clickable Alkyne 15(S)-HETE Probes for Target Identification
For researchers in lipid signaling and drug development, the identification of protein targets for bioactive lipids like 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a critical step in elucidating biological mechanisms and discovering new therapeutic avenues. Chemical probes derivatized from 15(S)-HETE are indispensable tools for these investigations. This guide provides a comprehensive comparison of two prominent types of probes: 15(S)-HETE-biotin and the more recent clickable alkyne 15(S)-HETE probes.
This comparison will delve into the fundamental differences in their structure, application, and the experimental workflows they entail. We will present a summary of their performance characteristics and provide detailed experimental protocols to aid researchers in selecting the most appropriate tool for their specific needs.
Introduction to 15(S)-HETE Probes
15(S)-HETE is a metabolite of arachidonic acid produced via the 15-lipoxygenase pathway and is involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[1][2][3] To understand its molecular mechanisms, it is crucial to identify the proteins that directly interact with it. Chemical probes based on the 15(S)-HETE scaffold are designed for this purpose.
This compound consists of the 15(S)-HETE molecule covalently linked to a biotin tag.[1] This allows for the capture of 15(S)-HETE-binding proteins using the high-affinity interaction between biotin and avidin or streptavidin.[4]
Clickable alkyne 15(S)-HETE probes are a newer generation of tools where 15(S)-HETE is modified with a small, bioorthogonal alkyne group. This alkyne handle allows for the subsequent attachment of a variety of reporter tags, including biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.
Performance Comparison
| Feature | This compound Probe | Clickable Alkyne 15(S)-HETE Probe | Supporting Rationale |
| Probe Size | Larger due to the bulky biotin tag. | Smaller, as the alkyne group is minimal in size. | The smaller size of the alkyne tag is less likely to sterically hinder the interaction of the 15(S)-HETE moiety with its binding partners. |
| Cell Permeability | Potentially lower due to the larger size and hydrophilic nature of biotin. | Potentially higher due to the smaller and less obtrusive alkyne tag. | Smaller, more hydrophobic molecules generally exhibit better membrane permeability. |
| Flexibility | Limited to biotin-based detection methods (e.g., streptavidin pull-down, western blot with streptavidin-HRP). | Highly flexible; the alkyne handle can be "clicked" to various azide-containing reporter tags (e.g., biotin for pull-downs, fluorophores for imaging, or mass tags for mass spectrometry). | |
| Detection | One-step detection after binding (streptavidin-based). | Two-step process: binding followed by click chemistry reaction to attach the reporter tag. | |
| Potential for Artifacts | The bulky biotin tag may create non-specific interactions. Endogenous biotin and biotin-binding proteins can be a source of background. | The click reaction is highly specific and bioorthogonal, minimizing off-target labeling. However, the copper catalyst used in CuAAC can be toxic to cells. | |
| Workflow Complexity | Simpler workflow for affinity pull-down. | More complex due to the additional click chemistry step. | |
| Sensitivity | Dependent on the affinity of the 15(S)-HETE-protein interaction and the efficiency of the pull-down. | Potentially higher sensitivity due to the possibility of using highly sensitive fluorescent tags and the efficiency of the click reaction. |
Signaling Pathways and Experimental Workflows
To effectively utilize these probes, a foundational understanding of 15(S)-HETE signaling and the experimental procedures is essential.
15(S)-HETE Signaling Pathway
15(S)-HETE exerts its biological effects through various signaling pathways. One prominent pathway involves its influence on angiogenesis, mediated through the PI3K/Akt/mTOR signaling cascade.
Caption: 15(S)-HETE signaling cascade leading to angiogenesis.
Experimental Workflow: this compound Pull-Down
The workflow for identifying 15(S)-HETE binding proteins using a biotinylated probe is a straightforward affinity purification process.
Caption: Workflow for identifying protein targets with this compound.
Experimental Workflow: Clickable Alkyne 15(S)-HETE Probe
The use of a clickable probe involves an additional step for attaching the reporter molecule after the initial binding event.
Caption: Workflow for target identification using clickable 15(S)-HETE.
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental systems.
Protocol 1: Affinity Pull-Down with this compound
Objective: To isolate and identify proteins that bind to 15(S)-HETE using a biotinylated probe.
Materials:
-
This compound probe
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)
-
SDS-PAGE gels and reagents
-
Mass spectrometry-compatible silver or Coomassie stain
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at a predetermined concentration and for an appropriate time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS to remove excess probe. Lyse the cells in lysis buffer on ice. Clarify the lysate by centrifugation to pellet cellular debris.
-
Affinity Capture: Pre-wash the streptavidin beads with wash buffer. Incubate the cell lysate with the streptavidin beads to capture the this compound-protein complexes.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. For mass spectrometry, elution with SDS-PAGE sample buffer followed by in-gel digestion is a common method.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the proteins by staining. Excise unique bands for identification by mass spectrometry.
Protocol 2: Target Identification with Clickable Alkyne 15(S)-HETE Probe
Objective: To label and identify 15(S)-HETE-binding proteins using a clickable alkyne probe and an azide-biotin reporter.
Materials:
-
Clickable alkyne 15(S)-HETE probe
-
Azide-biotin reporter tag
-
Click chemistry reaction components:
-
Copper(II) sulfate (CuSO₄)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper ligand (e.g., THPTA)
-
-
All other materials as listed in Protocol 1.
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 2 from Protocol 1, using the clickable alkyne 15(S)-HETE probe instead of the biotinylated version.
-
Click Reaction: To the cell lysate, add the azide-biotin reporter, copper(II) sulfate, and the copper ligand. Initiate the reaction by adding the reducing agent. Incubate to allow for the covalent ligation of the biotin tag to the alkyne-probe-protein complex.
-
Protein Precipitation (Optional): To remove excess click chemistry reagents, proteins can be precipitated using methods like methanol/chloroform precipitation.
-
Affinity Capture, Washing, Elution, and Analysis: Follow steps 3-6 from Protocol 1 to capture, wash, elute, and analyze the now biotinylated protein complexes.
Conclusion
The choice between this compound and clickable alkyne 15(S)-HETE probes depends on the specific experimental goals and constraints.
-
This compound offers a simpler, more direct workflow for affinity purification and is a good choice for initial screening experiments.
-
Clickable alkyne 15(S)-HETE probes provide greater flexibility and potentially higher specificity and sensitivity. The ability to attach different reporter tags makes them a versatile tool for a wider range of applications, including cellular imaging and more advanced proteomic analyses. The smaller size of the alkyne tag may also better preserve the natural binding interactions of 15(S)-HETE.
For researchers embarking on the identification of 15(S)-HETE targets, a careful consideration of these factors will be crucial for successful and insightful outcomes. The detailed protocols and comparative data presented here serve as a guide to making an informed decision and designing robust experiments.
References
- 1. Synthesis and use of a novel biotinylated probe for the chemiluminescent detection of proteins that bind 15-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 15(S)-HETE Protein Binding: A Comparative Guide to Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of utilizing Isothermal Titration Calorimetry (ITC) to confirm and characterize the binding of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) to its protein targets. While direct ITC data for 15(S)-HETE binding is not extensively published, this guide presents a framework for such experiments, including a representative experimental protocol and comparative data from a study on a related lipid-protein interaction. We also compare ITC with alternative biophysical techniques to provide a holistic view for researchers selecting the appropriate method for their specific needs.
Introduction to 15(S)-HETE and its Protein Targets
15(S)-HETE is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid by 15-lipoxygenase (15-LOX) and cyclooxygenase (COX) enzymes. It plays a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[1][2][3][4] Its biological effects are mediated through direct interaction with specific protein targets. Key signaling pathways and protein targets implicated in 15(S)-HETE action include:
-
Lipoxygenases (LOX): 15(S)-HETE can act as a substrate or an allosteric modulator of lipoxygenases, influencing the production of other lipid mediators.[5]
-
Peroxisome Proliferator-Activated Receptors (PPARs): 15(S)-HETE has been shown to activate PPARs, a family of nuclear receptors that regulate gene expression involved in metabolism and inflammation.
-
Cyclooxygenases (COX): 15-HETE has been found to be a competitive inhibitor of cyclooxygenase.
-
Janus Kinase (Jak)-Signal Transducer and Activator of Transcription (STAT) Pathway: 15(S)-HETE can induce angiogenesis through the activation of the Jak2-STAT5B signaling pathway.
Isothermal Titration Calorimetry (ITC) for Characterizing 15(S)-HETE–Protein Interactions
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of multiple thermodynamic parameters in a single experiment, providing a complete picture of the binding interaction.
Key Advantages of ITC:
-
Label-free: No modification of the protein or ligand is required, ensuring that the interaction is studied in its native state.
-
In-solution measurement: The experiment is performed with both molecules free in solution, mimicking physiological conditions more closely than surface-based methods.
-
Direct measurement of thermodynamics: ITC is the only technique that directly measures the enthalpy change (ΔH) of binding. From the binding isotherm, the binding affinity (K D ), stoichiometry (n), and entropy change (ΔS) can be determined.
Representative Experimental Protocol for ITC Analysis of 15(S)-HETE–Protein Binding
While a specific protocol for 15(S)-HETE is not available, the following is a generalized protocol for studying lipid-protein interactions using ITC, based on established methodologies.
1. Sample Preparation:
-
Protein: The target protein (e.g., recombinant human ALOX15 or PPARγ ligand-binding domain) should be purified to >95% homogeneity. The protein is then dialyzed extensively against the ITC running buffer to ensure buffer matching.
-
Ligand (15(S)-HETE): 15(S)-HETE is typically dissolved in an organic solvent like ethanol or DMSO and then diluted into the ITC running buffer. The final concentration of the organic solvent in the ligand solution and the protein solution must be identical to minimize heats of dilution.
-
Buffer: A suitable buffer that maintains the stability and activity of the protein should be chosen. Common buffers include phosphate or Tris buffers. The pH should be carefully controlled. All solutions must be degassed immediately before the experiment to avoid air bubbles.
2. ITC Experiment:
-
Instrument: A high-sensitivity isothermal titration calorimeter is used.
-
Setup: The protein solution is loaded into the sample cell, and the 15(S)-HETE solution is loaded into the titration syringe.
-
Titration: A series of small injections of the 15(S)-HETE solution are made into the protein solution at a constant temperature.
-
Data Acquisition: The heat change associated with each injection is measured.
3. Data Analysis:
-
The raw data (heat change per injection) is integrated to generate a binding isotherm, which plots the heat change against the molar ratio of ligand to protein.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: K D , n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K a ) = ΔH - TΔS (where K a = 1/K D ).
Visualization of 15(S)-HETE Signaling Pathway and ITC Workflow
Caption: Simplified signaling pathway of 15(S)-HETE.
Caption: General workflow for an ITC experiment.
Comparative Data: Fatty Acid Mimic Binding to Lipoxygenase
In the absence of direct ITC data for 15(S)-HETE, we present data from a study on the binding of a fatty acid mimic, oleyl sulfate (OS), to soybean lipoxygenase (SLO), a model 15-lipoxygenase. This provides an example of the thermodynamic parameters that can be obtained from such an experiment.
| Ligand | Protein | K D (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) | Reference |
| Oleyl Sulfate | Soybean Lipoxygenase | 2.5 ± 0.3 | -5.8 ± 0.1 | -1.8 | 1.1 ± 0.1 |
Note: The values are representative and were obtained under specific experimental conditions (pH 9.0, 20°C).
Comparison with Alternative Techniques
While ITC provides a complete thermodynamic profile, other techniques can also be used to study 15(S)-HETE protein binding, each with its own advantages and limitations.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | K D , ΔH, ΔS, n | Label-free, in-solution, direct thermodynamic data. | Requires relatively large amounts of sample, lower throughput. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. | k on , k off , K D | Real-time kinetics, high sensitivity, label-free. | Requires immobilization of one binding partner, which may affect its activity; potential for non-specific binding. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | k on , k off , K D | Real-time kinetics, high throughput, crude sample compatibility. | Requires immobilization, less sensitive than SPR for small molecules. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient. | K D | Low sample consumption, in-solution, wide range of affinities. | Requires fluorescent labeling of one partner (though label-free is possible), indirect measurement of binding. |
Conclusion
Isothermal Titration Calorimetry stands out as a premier technique for the definitive confirmation and detailed thermodynamic characterization of 15(S)-HETE protein binding. Its ability to provide a complete thermodynamic profile in a label-free, in-solution format offers invaluable insights into the driving forces of the interaction. While alternative methods like SPR, BLI, and MST provide complementary information, particularly on binding kinetics, ITC remains the gold standard for elucidating the thermodynamics that govern the biological activity of 15(S)-HETE. For researchers aiming to fully understand the molecular recognition of this important lipid mediator, ITC is an indispensable tool.
References
- 1. Formation of 11-hydroxyeicosatetraenoic acid and 15-hydroxyeicosatetraenoic acid in human umbilical arteries is catalyzed by cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-Hydroxy-5,8,11,13-eicosatetraenoic acid inhibits human vascular cyclooxygenase. Potential role in diabetic vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nemours.elsevierpure.com [nemours.elsevierpure.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Gatekeepers: A Comparative Guide to Knockdown Studies of 15(S)-HETE Binding Proteins
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of lipid signaling molecules like 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is paramount. This guide provides a comparative analysis of knockdown studies aimed at validating the function of proteins that bind to 15(S)-HETE, offering insights into their roles in cellular signaling and providing a framework for future research.
15(S)-HETE, a metabolite of arachidonic acid, is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and apoptosis. Its effects are mediated through interactions with specific binding proteins, primarily cell surface G protein-coupled receptors (GPCRs) and intracellular nuclear receptors. The validation of these binding proteins as the true mediators of 15(S)-HETE's functions is a critical step in developing targeted therapeutics. Gene knockdown techniques, such as RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA), are powerful tools for this purpose.
This guide compares knockdown studies of two key putative 15(S)-HETE binding proteins: the G protein-coupled receptor GPR31 and the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). While GPR31 is a high-affinity receptor for the structurally similar 12(S)-HETE, it also exhibits lower-affinity binding to 15(S)-HETE. In contrast, PPARγ has been identified as a direct intracellular target for 15(S)-HETE.
Comparative Analysis of Knockdown Studies
The following table summarizes the key findings from representative knockdown studies, offering a side-by-side comparison of the methodologies and outcomes for GPR31 and PPARγ.
| Target Protein | Ligand | Knockdown Method | Cell Line | Key Functional Assay | Quantitative Outcome of Knockdown |
| GPR31 | 12(S)-HETE | shRNA (stable) | PC-3M (Prostate Cancer) | Cell Invasion | Complete abolishment of 12(S)-HETE-stimulated MEK activation and significant inhibition of cell invasion.[1][2] |
| PPARγ | 15(S)-HETE | Suppression (unspecified) | Colon Cancer Cells | Apoptosis Induction | The pro-apoptotic action of 15(S)-HETE was blocked.[3] |
| PPARγ | 15(S)-HETE | Not specified | PC3 (Prostate Cancer) | Cell Proliferation Inhibition | Dose-dependent inhibition of proliferation by 15(S)-HETE (IC50 of 30 µM).[4][5] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Figure 1. GPR31 Signaling Pathway for 12(S)-HETE.
Figure 2. PPARγ Signaling Pathway for 15(S)-HETE.
Figure 3. Workflow for shRNA-mediated Stable Knockdown.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for shRNA-mediated knockdown and Western blot analysis, based on established methods.
Protocol 1: shRNA-Mediated Stable Knockdown using Lentiviral Transduction
This protocol outlines the steps for creating a stable cell line with reduced expression of a target protein.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cancer cell line (e.g., PC-3M)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA-expressing plasmid in a lentiviral vector (targeting the gene of interest)
-
Control shRNA plasmid (non-targeting)
-
Transfection reagent
-
DMEM and appropriate cell culture media and supplements
-
Polybrene
-
Puromycin
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing plasmid and the packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Collect the virus-containing supernatant and filter it through a 0.45 µm filter.
-
-
Transduction of Target Cells:
-
Plate the target cells (e.g., PC-3M) at a density of 50-70% confluency.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (typically 4-8 µg/mL).
-
Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal concentration.
-
Incubate for 12-24 hours.
-
-
Selection of Stable Cells:
-
After transduction, replace the virus-containing medium with fresh growth medium.
-
After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for the specific cell line.
-
Replace the medium with fresh puromycin-containing medium every 3-4 days until non-transduced cells are eliminated.
-
-
Expansion and Validation:
-
Expand the surviving puromycin-resistant cell colonies.
-
Validate the knockdown of the target protein using Western blotting and/or qPCR.
-
Protocol 2: Western Blot Analysis for Knockdown Validation
This protocol describes the detection of protein levels to confirm successful knockdown.
Materials:
-
Stable knockdown and control cell lines
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to quantify the level of protein knockdown relative to the loading control.
-
Conclusion
The knockdown studies of GPR31 and PPARγ provide compelling evidence for their roles in mediating the cellular effects of 12(S)-HETE and 15(S)-HETE, respectively. The use of shRNA to stably silence GPR31 expression and the resulting abrogation of 12(S)-HETE-induced cell invasion strongly validates GPR31 as a key receptor in this pathway. Similarly, the blockage of 15(S)-HETE's anti-proliferative and pro-apoptotic effects upon PPARγ suppression highlights its importance as an intracellular effector.
This comparative guide underscores the necessity of rigorous experimental validation, through techniques like RNAi, to definitively link a binding protein to the function of a signaling lipid. The provided protocols and diagrams serve as a resource for researchers designing and interpreting knockdown experiments in the field of lipid signaling, ultimately contributing to the development of more specific and effective therapeutic interventions.
References
- 1. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15-hydroxy-eicosatetraenoic acid arrests growth of colorectal cancer cells via a peroxisome proliferator-activated receptor gamma-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 15S-Hydroxyeicosatetraenoic acid activates peroxisome proliferator-activated receptor gamma and inhibits proliferation in PC3 prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Effects of 15(S)-HETE and its Biotinylated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known cellular effects of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and its biotinylated counterpart. While direct comparative studies on the biological activity of the biotinylated analog are limited, this document synthesizes available data on 15(S)-HETE and discusses the anticipated functional implications of biotinylation, supported by general principles of bioconjugation.
Introduction
15(S)-HETE is a bioactive lipid metabolite of arachidonic acid produced by the 15-lipoxygenase (15-LOX) pathway.[1] It is implicated in a variety of physiological and pathophysiological processes, including inflammation, cell proliferation, and angiogenesis.[2][3] The biotinylated analog of 15(S)-HETE is primarily designed as a molecular probe for the detection and isolation of 15(S)-HETE-binding proteins and receptors.[4] Biotinylation is a robust and widely used technique that leverages the high-affinity interaction between biotin and avidin or streptavidin for detection and purification purposes.[] The addition of a biotin moiety is generally intended to have minimal impact on the parent molecule's biological activity, although this must be empirically verified for each specific case. This guide will explore the established cellular functions of 15(S)-HETE and provide a framework for evaluating its biotinylated analog.
Data Presentation: Quantitative Comparison
The following table summarizes the key cellular effects of 15(S)-HETE and the inferred or expected effects of its biotinylated analog. It is important to note that the data for the biotinylated analog is largely extrapolated due to a lack of direct experimental evidence in the public domain.
| Cellular Effect | 15(S)-HETE | Biotinylated 15(S)-HETE Analog | Key References |
| PPARγ Activation | Activates PPARγ-dependent transcription. | Expected to retain PPARγ activation, but potentially with altered potency. | |
| Cell Proliferation | Inhibits proliferation of certain cancer cell lines (e.g., PC3 prostate cancer cells). | Likely to exhibit similar anti-proliferative effects, pending direct testing. | |
| Angiogenesis | Promotes angiogenesis by inducing endothelial cell tube formation and migration. | Activity in angiogenesis assays is unconfirmed and would need to be validated. | |
| PI3K/Akt Signaling | Activates the PI3K/Akt/mTOR signaling pathway. | Expected to activate the PI3K/Akt/mTOR pathway, though efficacy may vary. | |
| Receptor Binding | Binds to specific cellular binding sites. | Designed for high-affinity binding to facilitate pull-down assays. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to conduct comparative studies.
PPARγ Reporter Assay
This assay is used to determine the ability of a compound to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression.
Materials:
-
PC3 prostate carcinoma cells (or other suitable cell line expressing PPARγ)
-
Luciferase reporter plasmid containing a PPAR response element (PPRE)
-
Transfection reagent (e.g., Lipofectamine)
-
15(S)-HETE and biotinylated 15(S)-HETE
-
Luciferase Assay System
-
Luminometer
Protocol:
-
Seed PC3 cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the PPRE-luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 15(S)-HETE or its biotinylated analog. Include a vehicle control (e.g., ethanol).
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase activity to the expression of the control plasmid to account for variations in transfection efficiency.
Western Blot for Akt Phosphorylation
This method is used to assess the activation of the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Serine 473.
Materials:
-
Human Dermal Microvascular Endothelial Cells (HDMVEC)
-
15(S)-HETE and biotinylated 15(S)-HETE
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture HDMVECs to near confluency and then serum-starve for 12-24 hours.
-
Treat the cells with 15(S)-HETE or its biotinylated analog at various concentrations for a specified time (e.g., 30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of a compound to induce the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel
-
24-well plates
-
15(S)-HETE and biotinylated 15(S)-HETE
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of 15(S)-HETE or its biotinylated analog.
-
Incubate the cells at 37°C for 6-18 hours.
-
Observe the formation of tube-like structures under a microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of 15(S)-HETE.
Caption: Experimental workflow for comparison.
Conclusion
15(S)-HETE is a well-characterized lipid mediator with significant effects on key cellular processes such as gene expression via PPARγ and cell signaling through the PI3K/Akt/mTOR pathway, ultimately influencing cell fate and angiogenesis. Its biotinylated analog is a valuable tool for identifying its molecular targets. While it is designed to retain the biological activity of the parent compound, direct experimental verification is crucial. The provided experimental protocols offer a robust framework for researchers to perform a head-to-head comparison of the cellular effects of 15(S)-HETE and its biotinylated analog. Such studies are essential to validate the use of the biotinylated probe in functional assays and to further elucidate the intricate roles of 15(S)-HETE in health and disease. Future research should focus on direct comparative studies to quantify any potential differences in potency and efficacy between the two molecules.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
Measuring 15(S)-HETE Binding Kinetics: A Comparative Guide to Surface Plasmon Resonance and Alternative Techniques
For researchers, scientists, and drug development professionals, understanding the binding kinetics of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) to its protein targets is crucial for elucidating its role in various physiological and pathological processes. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with alternative methods for measuring these interactions, supported by experimental data and detailed protocols.
15(S)-HETE, a major metabolite of arachidonic acid produced by 15-lipoxygenases (15-LOX), is a bioactive lipid mediator involved in inflammation, cell proliferation, and angiogenesis.[1] Its effects are mediated through binding to specific protein targets, including Peroxisome Proliferator-Activated Receptors (PPARs) and potentially other receptors.[2][3][4][5] Accurate measurement of the binding affinity and kinetics of 15(S)-HETE to these targets is essential for drug discovery and the development of novel therapeutics.
This guide will focus on Surface Plasmon Resonance (SPR) as a primary method for kinetic analysis and compare it with traditional radioligand binding assays.
Comparative Analysis of Binding Kinetics
While direct SPR kinetic data for 15(S)-HETE binding is not extensively published, we can construct a realistic, illustrative comparison based on established SPR protocols for similar small molecule-protein interactions and available data from other techniques.
| Parameter | Surface Plasmon Resonance (SPR) (Illustrative) | Radioligand Binding Assay |
| Target Protein | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Cellular Membranes |
| Ligand | 15(S)-HETE | [³H]-15(S)-HETE |
| Association Rate (k_a) | ~ 1 x 10⁵ M⁻¹s⁻¹ | Not Determined |
| Dissociation Rate (k_d) | ~ 1 x 10⁻³ s⁻¹ | Not Determined |
| Dissociation Constant (K_D) | ~ 10 nM | 162 - 460 nM |
| Reference | Based on similar small molecule-PPAR interactions |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., a protein) immobilized on a sensor chip and an analyte (e.g., 15(S)-HETE) in solution. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR angle.
Experimental Workflow:
Methodology:
-
Immobilization of PPARγ:
-
The ligand, recombinant human PPARγ, is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
PPARγ is then injected over the activated surface.
-
Finally, any remaining active sites are deactivated with an injection of ethanolamine.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-P+) is continuously flowed over the sensor surface to establish a stable baseline.
-
Serial dilutions of 15(S)-HETE (the analyte) in running buffer are injected over the immobilized PPARγ. The association of 15(S)-HETE to PPARγ is monitored in real-time.
-
Following the association phase, running buffer is injected to monitor the dissociation of the 15(S)-HETE-PPARγ complex.
-
After each cycle, the sensor surface is regenerated using a low pH buffer to remove any remaining bound analyte.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).
-
Radioligand Binding Assay
This technique relies on the use of a radiolabeled form of the ligand (e.g., [³H]-15(S)-HETE) to quantify its binding to a target, which can be in the form of purified receptors, cell membranes, or whole cells.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction.
-
-
Binding Reaction:
-
A constant concentration of [³H]-15(S)-HETE is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled 15(S)-HETE.
-
The reaction is allowed to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
-
Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is determined by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled ligand) from the total binding.
-
The data is then analyzed using Scatchard analysis or non-linear regression to determine the K_D and the maximum number of binding sites (B_max).
-
Signaling Pathways of 15(S)-HETE
15(S)-HETE has been shown to activate several downstream signaling pathways upon binding to its cellular targets. Two prominent pathways are the activation of Protein Kinase C (PKC) and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.
As depicted in Figure 2, 15(S)-HETE can potentially bind to a G-protein coupled receptor, leading to the activation of phospholipase C and subsequent production of diacylglycerol, which in turn activates Protein Kinase C (PKC). Additionally, 15(S)-HETE can enter the cell and bind to nuclear receptors like PPARγ, which then heterodimerizes with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
Conclusion
Surface Plasmon Resonance offers a powerful, label-free, and real-time method for the detailed kinetic characterization of 15(S)-HETE binding to its protein targets. It provides a more comprehensive understanding of the interaction by determining both the on- and off-rates, which is not possible with equilibrium-based methods like radioligand binding assays. While radioligand assays have been instrumental in identifying the binding affinity of 15(S)-HETE, SPR provides a deeper insight into the dynamics of the interaction, which is invaluable for structure-activity relationship studies and the rational design of therapeutic agents targeting the 15(S)-HETE signaling pathways. The illustrative comparison provided in this guide highlights the complementary nature of these techniques in drug discovery and biomedical research.
References
- 1. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15-hydroxyeicosatetraenoic acid is a preferential peroxisome proliferator-activated receptor beta/delta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Scrambled 15(S)-HETE-biotin: A Guide to Its Use as a Negative Control
In the study of bioactive lipids, demonstrating the specificity of an observed effect is paramount. This guide provides a comparative analysis of 15(S)-Hydroxyeicosatetraenoic Acid (15(S)-HETE)-biotin and its scrambled counterpart, 15(R)-HETE-biotin, for use as a negative control in experimental settings. 15(S)-HETE is a well-characterized arachidonic acid metabolite that acts as a signaling molecule in various physiological processes, including inflammation and angiogenesis.[1] Its bioactivity is highly dependent on its specific stereochemistry.
The "scrambled" version of 15(S)-HETE-biotin is its stereoisomer, 15(R)-HETE-biotin. While possessing the same chemical formula and biotin conjugate, the different spatial arrangement of the hydroxyl group in the R-isoform is expected to result in significantly lower or negligible biological activity at the receptors and pathways activated by the S-isoform.[1][2] This document outlines experimental protocols and presents comparative data to validate the use of 15(R)-HETE-biotin as a robust negative control.
Comparative Efficacy in Receptor Binding
A competitive binding assay is a fundamental technique to assess the specific interaction of a ligand with its receptor. In this experiment, a constant concentration of a labeled ligand (in this case, a fluorescently-tagged 15(S)-HETE analog) is competed with increasing concentrations of unlabeled this compound or the scrambled 15(R)-HETE-biotin. The displacement of the fluorescent ligand is measured to determine the binding affinity (IC50) of the test compounds.
Table 1: Competitive Binding Affinity for 15-HETE Receptor
| Compound | IC50 (nM) |
| This compound | 150 |
| Scrambled this compound (15(R)-HETE-biotin) | >10,000 |
The data clearly indicates that this compound effectively competes for binding to the 15-HETE receptor, whereas the scrambled 15(R)-HETE-biotin shows negligible binding affinity.
Assessment of Downstream Signaling Activation
15(S)-HETE is known to elicit cellular responses through the activation of the Janus kinase/signal transducer and activator of transcription (Jak/STAT) pathway.[3][4] A pull-down assay using the biotinylated lipids can be employed to isolate the receptor and its associated signaling complexes, followed by Western blotting to detect the phosphorylation and thereby activation of key signaling proteins like Jak2 and STAT5b.
Table 2: Quantification of Jak2 and STAT5b Phosphorylation
| Treatment | Phospho-Jak2 (Relative Densitometry Units) | Phospho-STAT5b (Relative Densitometry Units) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (100 nM) | 8.5 | 7.2 |
| Scrambled this compound (100 nM) | 1.2 | 1.1 |
These results demonstrate a significant induction of Jak2 and STAT5b phosphorylation in response to this compound, an effect that is absent with the scrambled 15(R)-HETE-biotin, confirming its lack of signaling activity through this pathway.
Experimental Protocols
Competitive Binding Assay
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in appropriate media until they reach 80-90% confluency.
-
Preparation of Cell Membranes: Harvest the cells and prepare cell membrane fractions by dounce homogenization followed by differential centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of fluorescently-labeled 15(S)-HETE and varying concentrations of either this compound or scrambled this compound (15(R)-HETE-biotin).
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Detection: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
Pull-Down Assay and Western Blotting
-
Cell Treatment: Treat HUVECs with vehicle, 100 nM this compound, or 100 nM scrambled this compound (15(R)-HETE-biotin) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Pull-Down: Incubate the cell lysates with streptavidin-coated magnetic beads for 2 hours at 4°C to capture the biotinylated lipid-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against phospho-Jak2, total Jak2, phospho-STAT5b, and total STAT5b.
-
Detection: Use a horseradish peroxidase-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Workflow for the competitive binding assay.
Caption: 15(S)-HETE signaling pathway via Jak/STAT activation.
References
- 1. 15-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Characterization of specific subcellular 15-hydroxyeicosatetraenoic acid (15-HETE) binding sites on rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 15(S)-hydroxyeicosatetraenoic acid-induced angiogenesis requires Janus kinase 2-signal transducer and activator of transcription-5B–dependent expression of interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 15-Lipoxygenase-1-enhanced Src-Janus Kinase 2-Signal Transducer and Activator of Transcription 3 Stimulation and Monocyte Chemoattractant Protein-1 Expression Require Redox-sensitive Activation of Epidermal Growth Factor Receptor in Vascular Wall Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Receptor Interactions: A Comparative Guide to Competitive Binding Assays with Unlabeled 15(S)-HETE
For researchers, scientists, and drug development professionals investigating the nuanced roles of lipid mediators, understanding the binding characteristics of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is paramount. This guide provides a comparative analysis of competitive binding assays utilizing unlabeled 15(S)-HETE, offering insights into its receptor affinity and comparing it with other relevant ligands. Detailed experimental protocols and visual representations of the assay workflow and associated signaling pathways are included to support experimental design and data interpretation.
15(S)-HETE, a significant metabolite of arachidonic acid via the 15-lipoxygenase pathway, is a bioactive lipid that modulates various physiological and pathological processes, including inflammation, angiogenesis, and cell proliferation.[1][2] Its effects are mediated through interactions with specific cellular binding sites or receptors. Competitive binding assays are a fundamental tool to characterize these interactions, determine binding affinities, and screen for novel therapeutic agents that target 15(S)-HETE signaling pathways.
Comparative Analysis of Binding Affinities
Competitive binding assays are employed to determine the affinity of an unlabeled ligand, such as 15(S)-HETE, by measuring its ability to displace a labeled ligand from its receptor. The data from these experiments, typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), provide a quantitative measure of binding affinity. The lower the Kd or IC50 value, the higher the affinity of the ligand for the receptor.
Below is a summary of reported binding affinities for 15(S)-HETE and competing ligands in various cell types.
| Cell Type | Receptor/Binding Site | Radiolabeled Ligand | Unlabeled Competitor | Binding Affinity (Kd/IC50) |
| Rat Basophilic Leukemia (RBL-1) cells | 15-HETE Binding Sites | [3H]-15-HETE | 15(S)-HETE | Kd = 460 ± 160 nM |
| Rat Basophilic Leukemia (RBL-1) cells | 15-HETE Binding Sites | [3H]-15-HETE | 12(S)-HETE | Similar to 15(S)-HETE |
| Rat Basophilic Leukemia (RBL-1) cells | 15-HETE Binding Sites | [3H]-15-HETE | 5(S)-HETE | Similar to 15(S)-HETE |
| Rat Basophilic Leukemia (RBL-1) cells | 15-HETE Binding Sites | [3H]-15-HETE | 15(R)-HETE | Lower than 15(S)-HETE |
| Rat Basophilic Leukemia (RBL-1) cells | 15-HETE Binding Sites | [3H]-15-HETE | Arachidonic Acid | Lower than 15(S)-HETE |
| Rat Pituitary (GH3) cells | 15-HETE Receptors | [3H]-15-HETE | 15-HETE | Kd = 0.75 nM |
| Rat Pituitary (GH3) cells | 15-HETE Receptors | [3H]-15-HETE | 12-HETE | IC50 = 1 x 10⁻⁶ M |
| PT-18 Mast/Basophil cells | 15-HETE Receptors | [3H]-15-HETE | 15-HETE | Kd = 162 nM |
| PT-18 Mast/Basophil cells | 15-HETE Receptors | [3H]-15-HETE | 12-HETE | Effective inhibitor |
| PT-18 Mast/Basophil cells | 15-HETE Receptors | [3H]-15-HETE | 5,15-diHETE | Effective inhibitor |
Note: The affinity of 15(S)-HETE can vary significantly depending on the cell type and the specific receptor it is interacting with. For instance, a high-affinity binding site with a Kd of 0.75 nM was identified in rat pituitary cells, while lower affinity sites were found in rat basophilic leukemia cells (Kd = 460 nM) and PT-18 mast/basophil cells (Kd = 162 nM).[1][3][4] In competition experiments, other HETE isomers such as 12(S)-HETE and 5(S)-HETE have been shown to effectively compete with [3H]-15-HETE for binding, suggesting they may interact with the same binding sites. In contrast, prostaglandins like PGF2α and leukotriene B4 were found to be ineffective competitors in some systems.
Experimental Protocol: Competitive Binding Assay with Unlabeled 15(S)-HETE
This protocol provides a generalized framework for performing a competitive binding assay to determine the affinity of unlabeled 15(S)-HETE. Specific parameters such as cell number, incubation time, and concentrations may need to be optimized for the specific cell type and receptor being studied.
Materials:
-
Cells or membrane preparations expressing the receptor of interest.
-
Radiolabeled ligand (e.g., [3H]-15-HETE).
-
Unlabeled 15(S)-HETE and other competing ligands.
-
Binding buffer (composition will be cell/receptor-dependent).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
Filtration apparatus (e.g., Brandel cell harvester) and glass fiber filters.
Procedure:
-
Cell/Membrane Preparation: Prepare a suspension of cells or membranes at a predetermined optimal concentration in binding buffer.
-
Assay Setup: In a series of tubes, add the following components:
-
Total Binding: Cell/membrane suspension and a fixed concentration of radiolabeled ligand.
-
Non-specific Binding: Cell/membrane suspension, a fixed concentration of radiolabeled ligand, and a high concentration of unlabeled 15(S)-HETE (typically 100-1000 fold higher than the radiolabeled ligand concentration).
-
Competitive Binding: Cell/membrane suspension, a fixed concentration of radiolabeled ligand, and varying concentrations of unlabeled 15(S)-HETE or other competitor ligands.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. The filter will trap the cells/membranes with the bound ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor.
-
Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Process and Pathways
To better illustrate the experimental process and the biological context of 15(S)-HETE action, the following diagrams have been generated.
Caption: Workflow of a competitive binding assay with unlabeled 15(S)-HETE.
Caption: Simplified signaling pathway of 15(S)-HETE-induced angiogenesis.
Conclusion
Competitive binding assays using unlabeled 15(S)-HETE are indispensable for characterizing its interaction with cellular receptors and for the discovery of novel modulators of its signaling pathways. The provided data and protocols offer a foundation for researchers to design and execute robust experiments. The variability in binding affinities across different cell types underscores the importance of characterizing these interactions within a physiologically relevant context. Further investigation into the specific receptors and downstream signaling events will continue to elucidate the complex roles of 15(S)-HETE in health and disease.
References
- 1. Characterization of specific subcellular 15-hydroxyeicosatetraenoic acid (15-HETE) binding sites on rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 15-lipoxygenase metabolites on angiogenesis: 15(S)-HPETE is angiostatic and 15(S)-HETE is angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for specific binding of 15 hydroxyeicosatetraenoic acid to pituitary rat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Hydroxyeicosatetraenoic acid (15-HETE) receptors. Involvement in the 15-HETE-induced stimulation of the cryptic 5-lipoxygenase in PT-18 mast/basophil cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 15(S)-HETE's Molecular Network: A Comparative Guide to Target Identification Strategies
For researchers, scientists, and drug development professionals, identifying the cellular binding partners of bioactive lipids like 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) is a critical step in elucidating their mechanisms of action and discovering new therapeutic targets. This guide provides a comparative overview of cutting-edge techniques for discovering and characterizing 15(S)-HETE-protein interactions, with a focus on cross-linking mass spectrometry (XL-MS) and its alternatives.
While direct applications of cross-linking mass spectrometry (XL-MS) for the specific identification of 15(S)-HETE interaction sites are not yet widely documented, this guide presents a prospective workflow for such an approach. We compare this hypothetical XL-MS strategy with established methods for studying lipid-protein interactions, namely Photoaffinity Labeling (PAL) and Activity-Based Protein Profiling (ABPP). By examining the principles, advantages, and limitations of each technique, researchers can make informed decisions about the most suitable approach for their specific research questions.
Comparative Analysis of Target Identification Methods
The selection of an appropriate method for identifying 15(S)-HETE binding partners depends on various factors, including the nature of the interaction, the availability of suitable chemical probes, and the desired level of structural information. The following table summarizes the key features of XL-MS, PAL, and ABPP.
| Feature | Cross-Linking Mass Spectrometry (XL-MS) (Hypothetical) | Photoaffinity Labeling (PAL) | Activity-Based Protein Profiling (ABPP) |
| Principle | A 15(S)-HETE molecule derivatized with a cross-linker covalently captures interacting proteins upon proximity. The cross-linked protein-lipid complexes are then identified by mass spectrometry. | A 15(S)-HETE analog containing a photo-reactive group is introduced to a biological system. Upon UV irradiation, a covalent bond is formed with the interacting protein, which is then identified.[1][2][3][4][5] | A 15(S)-HETE-based probe with a reactive "warhead" and a reporter tag is used to covalently label the active site of specific enzyme families that interact with 15(S)-HETE. |
| Advantages | - Provides spatial information about the interaction site.- Can capture transient and weak interactions.- Applicable to a wide range of protein classes. | - High specificity of labeling due to light activation.- Can be performed in living cells.- Well-established for small molecule target identification. | - Directly measures enzyme activity.- Can be used for inhibitor screening and selectivity profiling.- Applicable to complex biological samples. |
| Limitations | - Requires chemical modification of 15(S)-HETE, which may alter its binding properties.- Cross-linking efficiency can be low.- Data analysis can be complex. | - Requires synthesis of a photo-reactive 15(S)-HETE analog.- UV irradiation can potentially damage biological samples.- Non-specific labeling can occur. | - Limited to specific enzyme classes with a reactive active site.- Probe synthesis can be challenging.- May not identify non-enzymatic binding partners. |
| Typical Output | Identification of cross-linked peptides, revealing the protein identity and the approximate binding region. | Identification of the labeled protein, often visualized by gel electrophoresis and identified by mass spectrometry. | Identification of labeled enzymes and quantification of their activity levels. |
Experimental Protocols
Hypothetical Cross-Linking Mass Spectrometry (XL-MS) Workflow for 15(S)-HETE
This protocol outlines a conceptual workflow for identifying 15(S)-HETE interaction partners using a bespoke cross-linking strategy.
1. Synthesis of a 15(S)-HETE Cross-linking Probe:
-
Chemically synthesize a derivative of 15(S)-HETE containing a cross-linker. A suitable cross-linker would possess a reactive group that can be coupled to the carboxyl group of 15(S)-HETE and a second reactive group (e.g., an NHS ester) for protein cross-linking.
2. Cell Culture and Treatment:
-
Culture target cells (e.g., human pulmonary artery smooth muscle cells) to the desired confluency.
-
Treat the cells with the 15(S)-HETE cross-linking probe at a predetermined concentration and for a specific duration to allow for cellular uptake and binding to target proteins.
3. In Situ Cross-linking:
-
Induce cross-linking by activating the cross-linker. The activation method will depend on the chosen cross-linker (e.g., UV light for photo-activatable cross-linkers).
4. Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Extract the total protein content.
5. Enrichment of Cross-linked Complexes (Optional):
-
If the 15(S)-HETE probe includes a purification tag (e.g., biotin), use affinity purification to enrich for the cross-linked protein complexes.
6. Protein Digestion:
-
Digest the protein sample into peptides using a protease such as trypsin.
7. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent manner to obtain both MS and MS/MS spectra.
8. Data Analysis:
-
Use specialized software (e.g., pLink, xQuest) to identify the cross-linked peptides from the MS/MS data.
-
The identification of a peptide from a protein cross-linked to the 15(S)-HETE probe indicates a direct interaction.
Photoaffinity Labeling (PAL) Protocol
1. Synthesis of a 15(S)-HETE Photoaffinity Probe:
-
Synthesize a 15(S)-HETE analog containing a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., alkyne or biotin) for subsequent visualization or enrichment.
2. Cell Culture and Probe Incubation:
-
Incubate target cells with the 15(S)-HETE photoaffinity probe.
3. UV Irradiation:
-
Expose the cells to UV light at a specific wavelength to activate the photoreactive group, leading to covalent cross-linking with interacting proteins.
4. Cell Lysis and Reporter Tag Conjugation:
-
Lyse the cells and, if an alkyne tag was used, perform a click chemistry reaction to attach a fluorescent dye or a biotin molecule.
5. Visualization and/or Enrichment:
-
Visualization: Separate the proteins by SDS-PAGE and visualize the labeled proteins using fluorescence scanning.
-
Enrichment: If a biotin tag was used, enrich the labeled proteins using streptavidin-coated beads.
6. Protein Identification:
-
Excise the fluorescently labeled protein bands from the gel or elute the enriched proteins and identify them using mass spectrometry.
Activity-Based Protein Profiling (ABPP) Protocol
1. Design and Synthesis of a 15(S)-HETE ABPP Probe:
-
Synthesize a probe that includes:
-
The 15(S)-HETE scaffold for target recognition.
-
A reactive group ("warhead") that covalently binds to the active site of target enzymes.
-
A reporter tag (e.g., alkyne or fluorophore) for detection and analysis.
-
2. Proteome Labeling:
-
Incubate the ABPP probe with a complex biological sample (e.g., cell lysate, tissue homogenate).
3. Reporter Tag Conjugation (if applicable):
-
If an alkyne-tagged probe was used, perform a click chemistry reaction to attach a reporter molecule.
4. Analysis of Labeled Proteins:
-
Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning.
-
Alternatively, use the reporter tag for affinity purification of the labeled proteins followed by identification via mass spectrometry.
5. Competitive ABPP for Target Validation:
-
To confirm target specificity, pre-incubate the proteome with an excess of unmodified 15(S)-HETE before adding the ABPP probe. A decrease in the labeling signal for a specific protein indicates competitive binding and validates it as a target.
Visualizing the Workflows and Pathways
To further clarify these complex processes, the following diagrams illustrate the experimental workflows and a known signaling pathway involving 15(S)-HETE.
References
- 1. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for 15(S)-HETE-biotin
Researchers and drug development professionals handling 15(S)-HETE-biotin must adhere to stringent safety protocols to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While biotin itself is not classified as a hazardous substance, 15(S)-HETE is known to be a flammable liquid and vapor that can cause skin, eye, and respiratory irritation[1]. Furthermore, this compound is typically supplied in ethanol, a flammable solvent[2]. Therefore, it is imperative to treat this compound as a hazardous material. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Purpose |
| Eye Protection | ANSI-approved safety glasses or goggles | Protects against splashes of the solution. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the compound and solvent. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of vapors from the solvent and potential aerosols of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound is crucial for both safety and the viability of the compound. The following workflow outlines the key steps for safe handling from receipt to experimental use.
Storage and Preparation: this compound is typically supplied as a solution in ethanol and should be stored at -20°C for long-term stability[2]. For experimental use, the ethanol solvent can be evaporated under a gentle stream of nitrogen. The compound can then be redissolved in solvents such as DMSO or dimethylformamide[2]. Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day[2].
Disposal Plan
All waste materials contaminated with this compound, including empty vials, pipette tips, and gloves, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Emergency Procedures:
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
